molecular formula C12H17NO4 B1308397 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid CAS No. 201408-36-8

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

Cat. No.: B1308397
CAS No.: 201408-36-8
M. Wt: 239.27 g/mol
InChI Key: JTQCVSLHXUMLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-3-17-11-6-8(4-5-10(11)16-2)9(13)7-12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQCVSLHXUMLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399341
Record name 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201408-36-8
Record name 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways for 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid, a critical chiral building block in modern pharmaceutical synthesis. The document elucidates the chemical principles underpinning various synthetic strategies, with a primary focus on the Rodionov reaction. Detailed experimental protocols, process optimization considerations, and methods for stereochemical control are presented to equip researchers and drug development professionals with a robust understanding of the production of this key intermediate.

Introduction

This compound is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry. Its structure incorporates a chiral center and a substituted phenyl ring, making it a valuable synthon for complex molecular architectures. Most notably, this compound is a key intermediate in the synthesis of Apremilast, a potent inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of psoriasis and psoriatic arthritis.[1][2] The efficient and stereoselective synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.

This guide will explore the prevalent synthetic routes to this compound, offering a blend of theoretical insights and practical, field-proven protocols.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule begins with a retrosynthetic analysis. The primary disconnection breaks the C2-C3 bond, suggesting a condensation reaction between an aldehyde and a source of ammonia and a two-carbon acyl anion equivalent. This immediately points towards classic named reactions for β-amino acid synthesis.

G Target This compound Disconnect1 C2-C3 Bond Disconnection Target->Disconnect1 Precursors Starting Materials Disconnect1->Precursors Aldehyde 3-Ethoxy-4-methoxybenzaldehyde Precursors->Aldehyde Ammonia_Source Ammonia Source (e.g., Ammonium Acetate) Precursors->Ammonia_Source Malonic_Acid Malonic Acid Precursors->Malonic_Acid

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: The Rodionov Reaction

The Rodionov reaction is a classic and highly effective one-pot method for the synthesis of β-amino acids.[3][4] It involves the condensation of an aldehyde with malonic acid and a source of ammonia, typically ammonium acetate.[4] This route is often favored for its operational simplicity and the ready availability of the starting materials.

Reaction Mechanism

The reaction proceeds through a cascade of equilibrium steps:

  • Knoevenagel Condensation: The aldehyde (3-ethoxy-4-methoxybenzaldehyde) reacts with malonic acid to form an α,β-unsaturated dicarboxylic acid.

  • Michael Addition: Ammonia, generated in situ from ammonium acetate, undergoes a conjugate addition to the unsaturated intermediate.

  • Decarboxylation: The resulting intermediate readily decarboxylates upon heating to yield the final β-amino acid.

G cluster_0 Rodionov Reaction Pathway Start 3-Ethoxy-4-methoxybenzaldehyde + Malonic Acid + NH4OAc Knoevenagel Knoevenagel Condensation Start->Knoevenagel Unsaturated_Intermediate α,β-Unsaturated Dicarboxylic Acid Knoevenagel->Unsaturated_Intermediate Michael Michael Addition of Ammonia Unsaturated_Intermediate->Michael Decarboxylation_Intermediate Substituted Malonic Acid Derivative Michael->Decarboxylation_Intermediate Decarboxylation Decarboxylation Decarboxylation_Intermediate->Decarboxylation Product This compound Decarboxylation->Product

Caption: Workflow of the Rodionov Reaction.

Experimental Protocol

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent like glacial acetic acid)[4]

  • Hydrochloric acid (for pH adjustment and product isolation)

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-ethoxy-4-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq).

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted aldehyde.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 4-6) using dilute hydrochloric acid. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the racemic this compound.

Process Parameters and Optimization
ParameterTypical RangeNotes
Solvent Ethanol, Methanol, Glacial Acetic AcidGlacial acetic acid can sometimes lead to higher conversion rates.[4]
Temperature 60-120°CHigher temperatures accelerate the reaction but may lead to side products.
Reactant Ratio Aldehyde:Malonic Acid:Ammonium Acetate (1:1.1-1.5:2-2.5)An excess of malonic acid and ammonium acetate drives the equilibrium towards the product.
Reaction Time 4-16 hoursMonitored by TLC for optimal yield.
Yield 45-70%Yields can be influenced by the purity of starting materials and reaction conditions.[5]

Stereochemical Control: Resolution of Racemic Mixture

The Rodionov reaction produces a racemic mixture of the β-amino acid. For pharmaceutical applications, the enantiomerically pure (S)-enantiomer is required.[6] This is typically achieved through chiral resolution.

Diastereomeric Salt Formation

A common and industrially viable method for resolving the racemic mixture is the formation of diastereomeric salts using a chiral resolving agent. N-acetyl-L-leucine is a well-documented and effective resolving agent for the corresponding amino sulfone intermediate in the Apremilast synthesis, and a similar principle can be applied here.[6]

Procedure Outline:

  • The racemic amino acid is dissolved in a suitable solvent (e.g., methanol).

  • An equimolar amount of the chiral resolving agent (e.g., a chiral acid like N-acetyl-L-leucine or a chiral base) is added.

  • The mixture is heated to ensure complete dissolution and then slowly cooled. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.

  • The crystallized salt is collected by filtration.

  • The enantiomerically enriched amino acid is then liberated from the salt by treatment with a base (if a chiral acid was used) or an acid (if a chiral base was used).

G Racemic_Mixture Racemic β-Amino Acid Add_Resolving_Agent Add Chiral Resolving Agent (e.g., N-acetyl-L-leucine) Racemic_Mixture->Add_Resolving_Agent Diastereomeric_Salts Formation of Diastereomeric Salts (R-S and S-S) Add_Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salt Insoluble Diastereomeric Salt (e.g., S-S) Fractional_Crystallization->Separated_Salt Liberation Liberate Chiral Amine Separated_Salt->Liberation Pure_Enantiomer Enantiomerically Pure (S)-β-Amino Acid Liberation->Pure_Enantiomer

Caption: Chiral resolution via diastereomeric salt formation.

Alternative Synthetic Strategies

While the Rodionov reaction is robust, other methods for β-amino acid synthesis exist and may be considered.[7]

  • Mannich-type reactions: These involve the reaction of an aldehyde, an amine, and a compound with an active methylene group.[7]

  • Arndt-Eistert Homologation: This method can be used to synthesize β-amino acids from their α-amino acid counterparts, though it involves the use of diazomethane, which is hazardous.[3]

  • Enzymatic Synthesis: Biocatalytic methods, such as those employing aminomutases or ketoreductases, offer high enantioselectivity and are becoming increasingly important in pharmaceutical manufacturing.[1][8]

Purification and Characterization

The final product should be thoroughly purified and characterized to ensure it meets the stringent quality requirements for pharmaceutical intermediates.

Purification
  • Recrystallization: The primary method for purifying the solid product. A suitable solvent system (e.g., water/ethanol) should be chosen to maximize the recovery of the pure compound.

Characterization
TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the ethoxy and methoxy groups, and the protons on the propanoic acid backbone. The chemical shifts and coupling constants should be consistent with the proposed structure.
¹³C NMR The spectrum should show the expected number of carbon signals, including those for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C12H17NO4, MW: 239.27).[9]
HPLC (Chiral) To determine the enantiomeric excess (e.e.) of the resolved product.
Melting Point A sharp melting point indicates high purity.

Conclusion

The synthesis of this compound is a well-established process, with the Rodionov reaction offering a reliable and scalable route to the racemic compound. The subsequent chiral resolution is a critical step for its use in the synthesis of pharmaceuticals like Apremilast. As the demand for enantiomerically pure compounds continues to grow, further research into more direct asymmetric synthetic methods, including biocatalysis, will be crucial for developing even more efficient and sustainable manufacturing processes.

References

  • Vertex AI Search. (2026, January 27). Mastering Apremilast Intermediate Synthesis: A Guide to Efficient Production.
  • Google Patents.
  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • ResearchGate.
  • Eureka | Patsnap.
  • ResearchGate. Synthesis of apremilast. Reagents and conditions: (i) NH 4 OH, 230 °C....
  • Google Patents.
  • ResearchGate. (PDF)
  • Wiley-VCH. 3.
  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid.
  • ChemicalBook. 3-amino-3-(3-ethoxy-4-methoxy-phenyl)-propionic acid.
  • Chemistry | Illinois. (2023, February 14).
  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.
  • Semantic Scholar. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca.
  • Google Patents.
  • Wiley. Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Amino-3-(4-methoxyphenyl)propionic Acid 5678-45-5.
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
  • Google Patents.
  • Google Patents. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.

Sources

Technical Profile: NMR Characterization of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR spectral profiling of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid , a critical chiral building block often associated with the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast.

Introduction & Structural Context

Compound: this compound CAS: 201408-36-8 Molecular Formula: C₁₂H₁₇NO₄ Molecular Weight: 239.27 g/mol [1][2][3]

This molecule belongs to the class of


-amino acids , specifically 

-aryl-

-amino acids. It features a 3,4-dialkoxyphenyl ring, a motif essential for biological activity in various anti-inflammatory agents. The structure contains a chiral center at the

-position (C3), making it a subject of stereoselective synthesis (e.g., via Rodionov reaction or enzymatic resolution).
Structural Numbering Scheme

For the spectral assignments below, the following numbering is used:

  • Propanoic Acid Backbone: Carboxyl (C1),

    
    -Methylene (C2), 
    
    
    
    -Methine (C3).
  • Aromatic Ring: C1' (attached to C3), C2' (between alkoxy groups), C3' (ethoxy-substituted), C4' (methoxy-substituted), C5', C6'.

Synthesis & Workflow Visualization

The synthesis typically proceeds from isovanillin via ethylation to form 3-ethoxy-4-methoxybenzaldehyde, followed by a Rodionov condensation with malonic acid.

SynthesisWorkflow Isovanillin Isovanillin (Precursor) Aldehyde 3-Ethoxy-4-methoxy- benzaldehyde (CAS 1131-52-8) Isovanillin->Aldehyde Step 1 Target 3-Amino-3-(3-ethoxy- 4-methoxyphenyl) propanoic acid Aldehyde->Target Step 2 Step1 EtBr, Base (Ethylation) Step2 Malonic Acid, NH4OAc, EtOH (Rodionov Reaction)

Figure 1: Synthetic pathway from isovanillin to the target


-amino acid.[4][5][6]

Experimental Protocols for NMR Analysis

Solvent Selection[7]
  • DMSO-d₆ (Recommended): The zwitterionic nature of the amino acid often leads to poor solubility in non-polar solvents. DMSO-d₆ provides excellent solubility and slows proton exchange, allowing observation of ammonium (

    
    ) and carboxylic acid protons.
    
  • D₂O + NaOD: Useful for simplifying the spectrum by exchanging labile protons (NH/OH), leaving only the carbon-bound protons. This is preferred for precise coupling constant (

    
    ) analysis of the backbone.
    
Sample Preparation (Standard Protocol)
  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Reference: Ensure solvent contains TMS (0.00 ppm) or reference against the residual DMSO pentet at 2.50 ppm.

  • Acquisition: Run at 298 K. For 1H, acquire 16–32 scans; for 13C, acquire >512 scans due to the quaternary carbons.

Predicted H NMR Spectral Data

Solvent: DMSO-d₆ | Frequency: 400 MHz Note: Chemical shifts (


) are estimates based on electronic shielding principles and analogous Apremilast intermediates.
Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment
Acid/Amine 12.10br s1H-

(Exchangeable)
Amine 8.20br s3H-

(Exchangeable)
Ar-H2' 7.08d1H2.0Aromatic (between alkoxy)
Ar-H6' 6.95dd1H8.2, 2.0Aromatic (ortho to alkyl)
Ar-H5' 6.91d1H8.2Aromatic (ortho to methoxy)

-CH (C3)
4.42t (or dd)1H7.5Benzylic methine
Ethoxy (-CH₂-) 4.02q2H7.0

Methoxy (-CH₃) 3.74s3H-


-CH₂ (C2)
2.65dd1H15.8, 7.8Methylene (diastereotopic)

-CH₂ (C2)
2.52dd1H15.8, 6.9Methylene (diastereotopic)
Ethoxy (-CH₃) 1.33t3H7.0

Interpretation Guide
  • The ABX System: The chiral center at C3 makes the two protons at C2 diastereotopic (chemically non-equivalent). They typically appear as two separate "doublet of doublets" (dd) in the 2.4–2.8 ppm range, coupling to each other (geminal,

    
     Hz) and to the single proton at C3 (vicinal, 
    
    
    
    Hz).
  • Aromatic Pattern: The 1,3,4-substitution pattern creates a characteristic set of signals: a narrow doublet (H2'), a wide doublet (H5'), and a doublet of doublets (H6').

  • Alkoxy Groups: The ethoxy group is easily identified by the quartet at ~4.0 ppm and triplet at ~1.3 ppm. The methoxy is a sharp singlet at ~3.74 ppm.

Predicted C NMR Spectral Data

Solvent: DMSO-d₆ | Frequency: 100 MHz


(ppm)
TypeAssignment
172.5 CqC1 (Carboxyl C=O)
148.8 CqC3' (Ar-C-OEt)
148.4 CqC4' (Ar-C-OMe)
134.2 CqC1' (Ipso carbon)
119.5 CHC6' (Aromatic CH)
112.4 CHC2' (Aromatic CH)
111.9 CHC5' (Aromatic CH)
64.2 CH₂Ethoxy (

)
55.8 CH₃Methoxy (

)
51.5 CHC3 (

-CH, Benzylic)
40.8 CH₂C2 (

-CH₂, overlaps with DMSO)
15.1 CH₃Ethoxy (

)

Troubleshooting & Impurities

Common impurities from the Rodionov synthesis or subsequent workup include:

  • 3-Ethoxy-4-methoxycinnamic acid: Result of ammonia elimination. Look for alkene double bond protons at

    
     6.5–7.6 ppm (
    
    
    
    Hz).
  • Malonic Acid: Singlet at

    
     3.2 ppm (in DMSO).
    
  • Ammonium Acetate: Methyl singlet at

    
     1.9 ppm.
    

ImpurityLogic Start Unknown Peaks? CheckAlkene Doublets at 6.5 & 7.6 ppm? Start->CheckAlkene CheckMalonic Singlet at 3.2 ppm? CheckAlkene->CheckMalonic No Result1 Cinnamic Acid Derivative (Elimination Byproduct) CheckAlkene->Result1 Yes CheckAldehyde Singlet at 9.8 ppm? CheckMalonic->CheckAldehyde No Result2 Residual Malonic Acid CheckMalonic->Result2 Yes Result3 Unreacted Aldehyde CheckAldehyde->Result3 Yes

Figure 2: Diagnostic logic for identifying common synthetic impurities.

References

  • Synthesis of -Amino Acids: Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of -amino acids from aldehydes, malonic acid and ammonia." Berichte der deutschen chemischen Gesellschaft, 1926, 59, 2952.
  • Precursor Synthesis: "Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde." Google Patents, CN107827722B. Link

  • Apremilast Analogs: Man, H. W., et al. "Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast)..." Journal of Medicinal Chemistry, 2009 , 52(6), 1522–1524.[7] Link

  • General NMR of -Amino Acids: Weiner, D. P., et al. "NMR Profiling of -Amino Acid Derivatives." Magnetic Resonance in Chemistry, 2010, 48, 345.

Sources

In-Depth Technical Guide: Mass Spectrometric Analysis of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the quantitative analysis of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind key methodological decisions—from sample preparation and chromatographic separation to mass spectrometric detection. We detail a robust, self-validating workflow suitable for regulated bioanalysis, emphasizing the principles of selectivity, sensitivity, and reproducibility. Protocols are supported by authoritative citations and visual diagrams to ensure both clarity and scientific integrity.

Introduction to the Analyte: A Strategic Overview

The successful quantification of any molecule begins with a thorough understanding of its physicochemical properties. This compound is a substituted β-amino acid. Its structure presents distinct analytical challenges and opportunities that directly inform method development strategy.

Chemical Structure and Physicochemical Properties

The analyte's structure contains a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH), making it zwitterionic at physiological pH. The substituted phenyl ring adds a degree of hydrophobicity. These features are critical for predicting its behavior during extraction, chromatography, and ionization.

PropertyValueImplication for Analysis
Molecular Formula C12H17NO4Guides precursor ion selection.
Monoisotopic Mass 239.1158 DaThe target mass for the precursor ion ([M+H]+) in high-resolution MS.[1]
Calculated pKa ~4.1 (acid), ~9.5 (base)Dictates ionization state. The molecule will be positively charged at low pH, ideal for positive-mode ESI.
Calculated logP ~1.0 - 1.5Indicates moderate polarity; suggests reverse-phase chromatography is feasible but may require optimization for retention.
Analytical Challenges and Objectives

The primary objective is to develop a selective, sensitive, and robust LC-MS/MS method for quantifying the analyte, likely in a complex biological matrix such as human plasma. Key challenges include:

  • Matrix Effects: Co-eluting endogenous components from plasma can suppress or enhance the analyte's ionization, compromising accuracy.[2]

  • Chromatographic Retention: The analyte's polarity can lead to poor retention on traditional C18 columns, requiring specialized chromatographic strategies.

  • Metabolite Interference: In drug development, metabolites may be structurally similar, necessitating chromatographic separation to prevent isobaric interference.[3]

Foundational Principles of LC-MS/MS for Bioanalysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in complex matrices due to its unparalleled sensitivity and selectivity.[4][5][6]

The Liquid Chromatography (LC) Separation

The LC system separates the analyte from matrix components before it enters the mass spectrometer. This step is crucial for minimizing ionization suppression and ensuring accurate quantification.[3]

The Mass Spectrometry (MS) Detection

A tandem (or triple quadrupole) mass spectrometer provides two stages of mass filtering, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Q1 (First Quadrupole): Isolates the analyte's precursor ion (the protonated molecule, [M+H]+).

  • Q2 (Collision Cell): The precursor ion is fragmented using an inert gas (e.g., argon) in a process called Collision-Induced Dissociation (CID).

  • Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (product ion).

This two-stage filtering is highly specific; only a molecule that has both the correct precursor mass and produces the correct product ion will be detected.

General Bioanalytical Workflow

The end-to-end process involves several critical stages, each requiring careful optimization.

Bioanalytical_Workflow cluster_0 Pre-Analytical cluster_1 Sample Preparation cluster_2 Analytical cluster_3 Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Ensures accuracy Prep Protein Precipitation Spike->Prep Evap Evaporation Prep->Evap Concentrates sample Recon Reconstitution Evap->Recon Solvent exchange LC LC Separation Recon->LC Injection MS MS/MS Detection LC->MS Elution Quant Quantification MS->Quant Peak integration Report Reporting Quant->Report Final concentration

Caption: High-level workflow for LC-MS/MS bioanalysis.

Core Methodology: Method Development & Validation

A robust analytical method is built on a foundation of systematic optimization and validation, adhering to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[4][7][8][9]

Sample Preparation from Biological Matrices

The goal of sample preparation is to remove interfering substances, primarily proteins and phospholipids, from the plasma sample while efficiently recovering the analyte.[10] Protein Precipitation (PPT) is a simple, fast, and effective method for this purpose.[2][11]

Protocol 3.1.1: Protein Precipitation (PPT) from Human Plasma

  • Aliquot Plasma: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of human plasma.

  • Add Internal Standard (IS): Add 10 µL of a stable isotope-labeled internal standard (e.g., D4-labeled analyte) in 50% methanol. The IS is critical for correcting for variability in sample processing and matrix effects.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (ACN). The 3:1 ratio of ACN to plasma is effective for precipitating the majority of plasma proteins.[12][13]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid). This step ensures the sample solvent is compatible with the LC mobile phase, leading to good peak shape.

Liquid Chromatography Method

The zwitterionic and polar nature of the analyte requires careful selection of the LC column and mobile phase to achieve adequate retention and separation from matrix interferences.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA standard C18 provides a good starting point. The small particle size (1.8 µm) enhances efficiency and resolution.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier ensures the analyte's amino and carboxylic acid groups are protonated, promoting retention and improving peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temp. 40°CReduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the sample solvent.

Protocol 3.2.1: Representative LC Gradient

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
Mass Spectrometry Tuning and Optimization

Optimization is performed by infusing a standard solution of the analyte directly into the mass spectrometer to find the most sensitive and stable parameters.

3.3.1 Ionization Source Optimization Given the presence of a basic amino group, Electrospray Ionization (ESI) in positive ion mode is the logical choice.[14] The acidic mobile phase ensures the analyte is readily protonated ([M+H]+) in the ESI source.

3.3.2 Precursor and Product Ion Selection Using a standard solution, the instrument is set to scan for the protonated molecule, which will have an m/z of 240.1 . This ion is then selected as the precursor for fragmentation (CID). A product ion scan reveals the fragmentation pattern, from which stable and intense product ions are chosen for the MRM transitions.

Predicted MRM Transitions:

  • Precursor Ion [M+H]+: m/z 240.1

  • Potential Product Ions: Fragmentation will likely occur at the most labile bonds, such as the bond between the chiral carbon and the carboxylic acid (loss of HCOOH, 46 Da) or cleavage of the ethyl group from the ethoxy moiety (loss of C2H4, 28 Da).

Fragmentation_Pathway cluster_products Collision-Induced Dissociation (CID) Precursor Precursor Ion m/z 240.1 Prod1 Product Ion 1 Loss of HCOOH (-46 Da) m/z 194.1 Precursor:f0->Prod1:f0 MRM 1 (Quantitative) Prod2 Product Ion 2 Loss of C2H4 (-28 Da) m/z 212.1 Precursor:f0->Prod2:f0 MRM 2 (Confirmatory)

Caption: Predicted fragmentation pathway for MRM transition selection.

Data Analysis and Interpretation

Quantitative Analysis Workflow
  • Peak Integration: The instrument software integrates the area under the curve for the analyte and internal standard MRM transitions.

  • Response Ratio: A response ratio is calculated (Analyte Peak Area / IS Peak Area).

  • Calibration Curve: A calibration curve is generated by plotting the response ratio against the known concentrations of prepared standards. A linear regression with 1/x² weighting is typically used.

  • Concentration Calculation: The concentration of the analyte in unknown samples is calculated from their response ratio using the regression equation from the calibration curve.

Addressing Potential Matrix Effects

A critical component of method validation is assessing matrix effects. This is typically done by comparing the analyte's peak response in a post-extraction spiked plasma sample to its response in a neat solution. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for any observed ion suppression or enhancement.[3]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape Sample solvent mismatch; Column degradation.Reconstitute sample in initial mobile phase; Replace column.
Low Sensitivity Ion suppression; Inefficient ionization.Improve sample cleanup; Optimize source parameters (voltages, gas flows, temperature).
High Variability Inconsistent sample preparation; IS instability.Automate liquid handling; Verify IS stability and purity.
Carryover Analyte adsorption in LC system.Optimize autosampler wash solution (e.g., add stronger organic solvent).

Conclusion

This guide outlines a comprehensive and scientifically-driven approach to developing a robust LC-MS/MS method for the quantification of this compound. By systematically optimizing sample preparation, liquid chromatography, and mass spectrometry parameters, a highly selective and sensitive assay can be achieved. Adherence to established validation guidelines is paramount to ensure the generation of reliable, reproducible, and regulatory-compliant data essential for drug development and research applications.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][9]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][4]

  • Zhang, Y., et al. (2023). Amino Acid Mass Spectrometry Based on Polarity-Reversing Nano-Electrospray Ionization. Chinese Journal of Analytical Chemistry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8]

  • Van de Merbel, N. C. (2019). Current developments in LC-MS for pharmaceutical analysis. Analyst. [Link][5]

  • Jarrold, M. F., et al. (2004). Electrospray Ionization Ion Mobility Spectrometry of Amino Acids. The Journal of Physical Chemistry A. [Link][14]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8]

  • Zhang, X., et al. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link][15]

  • Pandey, A. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link][3]

  • Agilent Technologies. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link][11]

  • Rossi, D. T., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B. [Link][13]

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. [Link][10]

  • Rossi, D. T., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 226-234. [Link][13]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][9]

  • Politi, L., et al. (2008). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link][2]

Sources

"3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid" structural analogs

Strategic Design and Synthesis of -Amino Acid Scaffolds: 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic Acid and Analogs

Executive Summary: The "Dialkoxyphenyl" Privileged Structure

Content Type: Technical Whitepaper Subject: this compound (CAS: 201408-36-8) Primary Application: Phosphodiesterase 4 (PDE4) Inhibition, Peptidomimetics, and Oncology.[1]

In the landscape of modern medicinal chemistry, the 3-ethoxy-4-methoxyphenyl moiety acts as a "privileged substructure," most notably serving as the pharmacophore anchor for PDE4 inhibitors like Apremilast (Otezla) and Rolipram .[1] While the alpha-amino acid variants are common, the


-amino acid
  • Metabolic Stability:

    
    -amino acids resist proteolytic degradation by endogenous peptidases.
    
  • Conformational Bias: They induce specific secondary structures (helices/turns) in peptide backbones, critical for disrupting protein-protein interactions (PPIs).[1]

  • Synthetic Versatility: It serves as a chiral precursor for

    
    -lactams and complex heterocycles.
    

This guide provides a rigorous technical roadmap for the synthesis, structural modification, and biological validation of this scaffold.

Structural Analog Design Strategy (SAR)

The biological activity of this scaffold hinges on the "3,4-dialkoxyphenyl" headgroup. Modifications here dramatically alter potency and selectivity (e.g., PDE4B vs. PDE4D selectivity).

Pharmacophore Logic

The 3-ethoxy and 4-methoxy groups occupy a hydrophobic pocket in the PDE4 enzyme active site.

  • The 3-Position (Ethoxy): This is the "tunable" region. Replacing the ethoxy group with a cyclopentyloxy group (as in Rolipram) or cyclopropylmethoxy group (as in Roflumilast) often increases potency but alters the emetic therapeutic window.[1]

  • The 4-Position (Methoxy): Generally tolerates less bulk.[1] The methoxy group is often optimal for H-bond acceptance without steric clash.

  • The

    
    -Amino Acid Backbone:  Provides the vector for extending into the solvent-exposed region or interacting with metal ions (e.g., Zinc in metalloproteases).[1]
    
Visualization: Analog Decision Tree

The following diagram illustrates the strategic divergence points for synthesizing analogs from the core scaffold.

SAR_StrategyCoreCore Scaffold:3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acidRingAryl RingModificationsCore->RingCTermC-TerminusDerivatizationCore->CTermNTermN-TerminusFunctionalizationCore->NTermRolipram3-Cyclopentyloxy(Rolipram-like)Ring->RolipramLipophilicity IncreaseRoflumilast3-Cyclopropylmethoxy(Roflumilast-like)Ring->RoflumilastPotency OptimizationHydrazideHydrazides(Anticancer/Antioxidant)CTerm->HydrazideNH2NH2EsterEsters(Prodrugs/Intermediates)CTerm->EsterROH/H+SulfoneSulfonamides(Apremilast-like)NTerm->SulfoneR-SO2-ClLactamCyclization toBeta-LactamsNTerm->LactamDehydration

Figure 1: Structural Activity Relationship (SAR) decision tree for 3-ethoxy-4-methoxy

Synthetic Methodologies: Protocols & Causality

To ensure high enantiopurity (critical for pharmaceutical applications), we utilize a Modified Rodionov Synthesis followed by Enzymatic Resolution .[1] This pathway is scalable and avoids expensive chiral auxiliaries.

Step 1: Construction of the Racemic -Amino Acid

Mechanism: The Rodionov reaction is a variation of the Knoevenagel condensation where an aldehyde reacts with malonic acid and ammonia. The ammonia acts as both the base and the nucleophile, resulting in a decarboxylative formation of the

Protocol:

  • Reagents: 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq).[1]

  • Solvent: Ethanol (95%).[2]

  • Procedure:

    • Dissolve the aldehyde and malonic acid in ethanol.

    • Add ammonium acetate.[3]

    • Reflux the mixture for 8–12 hours. (Monitor via TLC; disappearance of aldehyde).

    • Causality: The reflux drives the decarboxylation step (

      
       evolution), which is the thermodynamic sink driving the reaction forward.[1]
      
  • Workup:

    • Cool to room temperature. The product often precipitates as a zwitterion.

    • Filter the white solid.

    • Recrystallize from Ethanol/Water (1:1).[1]

Step 2: Enzymatic Kinetic Resolution (EKR)

Racemic

11

Protocol:

  • Esterification: Convert the racemic acid to its ethyl ester using thionyl chloride (

    
    ) in ethanol.
    
  • Enzymatic Hydrolysis:

    • Suspend the racemic ester in phosphate buffer (pH 7.0) / acetone (9:1 v/v).[1]

    • Add immobilized CAL-B (Novozym 435).[1]

    • Stir at 30°C.

    • Mechanism: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa, depending on enzyme specificity; CAL-B is typically

      
      -selective for 
      
      
      -amino esters).[1]
  • Separation:

    • Adjust pH to 8.0 and extract the unreacted ester (R-enantiomer) with ethyl acetate.

    • Acidify the aqueous layer to pH 2.0 and extract the resolved acid (S-enantiomer).

Visualization: Synthesis Workflow

Synthesis_FlowStartStart:3-Ethoxy-4-methoxybenzaldehydeStep1Rodionov Reaction(Malonic Acid + NH4OAc)Start->Step1Reflux, EtOHRacemateRacemicBeta-Amino AcidStep1->RacemateDecarboxylationEsterEsterification(EtOH / SOCl2)Racemate->EsterActivationEnzymeKinetic Resolution(CAL-B Lipase)Ester->EnzymeSelective HydrolysisProductS(S)-Acid(Precipitate)Enzyme->ProductSHydrolyzedProductR(R)-Ester(Filtrate)Enzyme->ProductRUnreacted

Figure 2: Chemo-enzymatic workflow for the stereoselective synthesis of the target scaffold.

Quantitative Data & Biological Validation[1]

When characterizing these analogs, specific physicochemical properties correlate with bioavailability (Lipinski's Rule of 5).[1]

Physicochemical Profile (Predicted)[1]
PropertyCore ScaffoldMethyl Ester AnalogHydrazide AnalogRelevance
MW ( g/mol ) 239.27253.30253.29< 500 (Good oral absorption)
LogP ~1.2~1.8~0.9Range 1–3 is ideal for CNS penetration
TPSA (Ų) ~63~55~85< 90 Ų required for BBB penetration
pKa (Amine) ~9.2~8.8~8.5Determines ionization at physiological pH
Biological Assay: PDE4 Inhibition (In Vitro)

To validate the activity of synthesized analogs, a cAMP Scintillation Proximity Assay (SPA) is the industry standard.[1]

  • Objective: Measure the inhibition of cAMP hydrolysis by PDE4 enzymes.

  • Protocol Summary:

    • Incubate PDE4 enzyme (lysate from U937 cells or recombinant PDE4B/D) with the test compound.

    • Add

      
      -cAMP (substrate).[1]
      
    • Allow hydrolysis to proceed (15 min at 30°C).

    • Stop reaction with Yttrium silicate beads (binds AMP but not cAMP).[1]

    • Readout: Decrease in scintillation counts indicates inhibition of hydrolysis (compound is active).

  • Target Potency: A successful lead should exhibit an

    
    .[1]
    

References

  • Journal of Medicinal Chemistry. "Discovery of Novel 3-Amino-4-alkoxyphenylketones as PDE4 Inhibitors with Improved Oral Bioavailability." ACS Publications. [Link][1]

  • Organic Syntheses. "(R)-3-Amino-3-(p-methoxyphenyl)propionic Acid." Org.[4] Synth. 2002, 79, 146.[1] [Link]

  • National Institutes of Health (PubChem). "3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid Compound Summary."[1] [Link][1]

  • Molecules (MDPI). "Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide." Molecules 2020, 25(13), 2980.[1][5] [Link]

  • ResearchGate. "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids."[1][3] [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid, a substituted β-amino acid. While direct literature for this specific molecule is sparse, its structural similarity to key pharmaceutical intermediates, such as those used in the synthesis of Apremilast, allows for the confident proposal of a robust synthetic route.[1][2][3] This guide is built upon established methodologies for the synthesis of 3-amino-3-arylpropionic acids, offering a comprehensive, step-by-step approach grounded in fundamental organic chemistry principles.[4][5] The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction and Scientific Background

β-Amino acids are crucial building blocks in medicinal chemistry, serving as key structural motifs in a variety of biologically active compounds.[5] Their incorporation into peptides can induce stable secondary structures, and they are precursors to a wide range of pharmaceuticals. The target molecule, this compound, possesses a substitution pattern found in pharmacologically significant molecules, including the PDE4 inhibitor Apremilast.[3] The synthesis of this and related structures is therefore of significant interest to the drug development community.

The proposed synthesis is a one-pot, three-component reaction, a strategy celebrated for its efficiency and atom economy.[5] This approach convenes readily available starting materials—an aromatic aldehyde, malonic acid, and a nitrogen source—to construct the β-amino acid core in a single synthetic operation. This methodology is well-precedented for a variety of substituted aryl aldehydes and offers a reliable pathway to the desired product.[4][5]

Proposed Synthetic Pathway: A Mechanistic Overview

The selected synthetic strategy is a variation of the Knoevenagel condensation followed by a Michael addition and subsequent decarboxylation. The reaction proceeds through the following key steps:

  • Knoevenagel Condensation: 3-Ethoxy-4-methoxybenzaldehyde reacts with malonic acid, typically catalyzed by a base, to form an α,β-unsaturated dicarboxylic acid intermediate.

  • Michael Addition: Ammonia, generated in situ from ammonium acetate, acts as a nucleophile and adds to the β-position of the unsaturated intermediate.

  • Decarboxylation: The resulting intermediate readily decarboxylates upon heating to yield the final this compound.

This one-pot approach is advantageous as it avoids the isolation of intermediates, thereby simplifying the experimental procedure and often improving overall yield.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurityNotes
3-Ethoxy-4-methoxybenzaldehydeC₁₀H₁₂O₃180.2018.02 g (0.1 mol)≥98%Starting aldehyde.
Malonic AcidC₃H₄O₄104.0612.49 g (0.12 mol)≥99%Provides the propanoic acid backbone.
Ammonium AcetateC₂H₇NO₂77.0815.42 g (0.2 mol)≥98%Serves as the nitrogen source.
EthanolC₂H₅OH46.07200 mLAnhydrousReaction solvent.
Hydrochloric Acid (HCl)HCl36.46As needed2 M (aq)For pH adjustment during workup.
Sodium Hydroxide (NaOH)NaOH40.00As needed2 M (aq)For pH adjustment during workup.
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrousFor washing the final product.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-ethoxy-4-methoxybenzaldehyde (18.02 g, 0.1 mol), malonic acid (12.49 g, 0.12 mol), and ammonium acetate (15.42 g, 0.2 mol).

  • Solvent Addition: Add 200 mL of anhydrous ethanol to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate precipitation of the product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Purification:

    • Suspend the crude product in 100 mL of deionized water.

    • Adjust the pH to approximately 9 with a 2 M NaOH solution to dissolve the amino acid.

    • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde.

    • Adjust the pH of the aqueous layer to the isoelectric point (approximately pH 7) with a 2 M HCl solution to re-precipitate the amino acid.

    • Cool the mixture in an ice bath for 30 minutes.

  • Final Product Collection: Collect the purified product by vacuum filtration. Wash the solid with cold deionized water, followed by a wash with cold diethyl ether.

  • Drying: Dry the final product under vacuum to a constant weight.

Characterization

The final product, this compound (MW: 239.27 g/mol )[6], should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow and Data Visualization

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product Aldehyde 3-Ethoxy-4-methoxy- benzaldehyde OnePot One-Pot Reaction (Ethanol, Reflux) Aldehyde->OnePot MalonicAcid Malonic Acid MalonicAcid->OnePot AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->OnePot Purification Aqueous Workup & Precipitation OnePot->Purification Crude Product FinalProduct 3-Amino-3-(3-ethoxy-4-methoxy- phenyl)propanoic acid Purification->FinalProduct Purified Product

Caption: One-pot synthesis workflow for this compound.

Trustworthiness and Self-Validation

The integrity of this protocol is based on well-established chemical transformations. The success of the synthesis can be validated at several stages:

  • TLC Monitoring: The disappearance of the starting aldehyde and the appearance of a new, more polar spot corresponding to the amino acid product can be tracked.

  • pH-Dependent Solubility: The amphoteric nature of the amino acid product provides a key purification checkpoint. Its solubility in both acidic and basic aqueous solutions, and insolubility near its isoelectric point, is a strong indicator of its successful formation.

  • Spectroscopic Analysis: Unambiguous confirmation of the final product's structure and purity must be obtained through NMR and mass spectrometry. The expected spectral data should be consistent with the proposed structure.

Conclusion

This document outlines a reliable and efficient protocol for the synthesis of this compound. By leveraging a well-understood, one-pot, three-component reaction, this guide provides researchers with a practical and scientifically sound method to access this valuable β-amino acid for applications in pharmaceutical research and development. The detailed explanations and justifications for each step are intended to provide a solid foundation for the successful execution and potential adaptation of this synthesis.

References

  • Piramal Enterprises Limited. (2019). An Improved Process For The Preparation Of Apremilast And Its Intermediate.
  • Organic Syntheses. (1993). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Org. Synth. 1993, 71, 21. [Link]

  • Lek Pharmaceuticals. (2016). A process for preparing the key intermediate of apremilast, using enzymatic resolution of the racemic amines.
  • de Souza, R. O. M. A., et al. (2018). Synthesis of apremilast. ResearchGate. [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2016). A kind of preparation method of synthetic Apremilast intermediate.
  • Schafer, P. H., et al. (2010). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British Journal of Pharmacology, 159(4), 842–855. [Link]

  • ChemBK. (2024). 3-AMINO-3-(4-METHOXY-PHENYL)-PROPIONIC ACID. [Link]

  • Wiley-VCH. (n.d.). 3-Amino-3-(4-methoxyphenyl)propanoic acid. [Link]

  • ResearchGate. (2014). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

Sources

Application Note & Protocols: A Framework for the Pharmacokinetic Characterization of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed framework and actionable protocols for the comprehensive pharmacokinetic (PK) characterization of "3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid." The molecular structure, featuring a substituted phenyl ring, suggests potential biological activity, possibly as a modulator of enzymes like phosphodiesterase-4 (PDE4), a class known for its anti-inflammatory properties.[1][2][3][4] A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for any progression in its development as a potential therapeutic agent. This guide is designed for researchers, scientists, and drug development professionals, offering a logical progression from foundational analytical method development to in vitro ADME assays and conclusive in vivo studies. The protocols herein are grounded in established scientific principles and regulatory expectations, providing the necessary causality behind experimental choices to ensure data integrity and confident decision-making.

Introduction: The Imperative of Early PK Profiling

The compound, this compound, is a β-amino acid derivative.[5] Such molecules are of significant interest in medicinal chemistry as they can serve as crucial building blocks for novel therapeutics or act as bioactive compounds themselves.[6][7] The journey from a promising chemical entity to a viable drug candidate is critically dependent on its pharmacokinetic profile. A compound with excellent in vitro potency can fail if it is not adequately absorbed, is metabolized too quickly, or cannot reach its biological target in sufficient concentrations.

Therefore, the objective of this guide is to establish a robust, multi-tiered strategy for evaluating the ADME properties of this specific molecule. We will proceed through three core phases:

  • Bioanalytical Method Development: Establishing a reliable method to quantify the compound in biological fluids.

  • In Vitro ADME Screening: Using cell-free and cell-based systems to predict its behavior in the body.

  • In Vivo Pharmacokinetic Assessment: Administering the compound to a preclinical species to measure its concentration-time profile in plasma.

This systematic approach ensures that resources are used efficiently, providing a clear go/no-go decision point at each stage of early-stage drug discovery.

Phase 1: Bioanalytical Method Development & Validation

The cornerstone of any pharmacokinetic study is a sensitive, specific, and reproducible bioanalytical method. For a small molecule like this compound, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior selectivity and sensitivity.

Causality: Why LC-MS/MS?
  • Selectivity: Tandem mass spectrometry (MS/MS) allows for the monitoring of a specific precursor-to-product ion transition, which is unique to the analyte. This minimizes interference from endogenous matrix components, ensuring that only the compound of interest is being measured.

  • Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL or even pg/mL range, which is essential for accurately defining the elimination phase of a drug's concentration-time curve, especially after low doses.

  • Versatility: The method can be adapted to various biological matrices (plasma, urine, tissue homogenates) with appropriate sample preparation.

Protocol 1: LC-MS/MS Method for Quantification in Rat Plasma

Objective: To develop and validate a method for quantifying this compound in Sprague-Dawley rat plasma.

Materials:

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), if available; otherwise, a structurally similar analog.

  • HPLC-grade Acetonitrile, Methanol, Water

  • Formic Acid (LC-MS grade)

  • K2-EDTA Sprague-Dawley Rat Plasma (blank)

  • 96-well plates and protein precipitation plates

Instrumentation:

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters)

  • UHPLC System with autosampler

Procedure:

  • MS Tuning & Optimization:

    • Infuse a standard solution (100 ng/mL) of the analyte directly into the mass spectrometer to determine the optimal precursor ion (typically [M+H]+) and collision energy for generating stable, high-intensity product ions.

    • Repeat the process for the Internal Standard (IS).

    • Set up a Multiple Reaction Monitoring (MRM) method using the selected ion transitions.

  • Chromatographic Separation:

    • Rationale: The goal is to separate the analyte from matrix components that could cause ion suppression or enhancement. A C18 reversed-phase column is a standard starting point.

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold, and then return to initial conditions to re-equilibrate. A typical run time is 3-5 minutes.

  • Sample Preparation (Protein Precipitation):

    • Rationale: This is the simplest and fastest method to remove the bulk of plasma proteins which can foul the LC-MS system.

    • Pipette 50 µL of plasma samples (standards, QCs, or unknown) into a 96-well plate.

    • Add 150 µL of cold Acetonitrile containing the IS at a fixed concentration.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 4000 g for 10 minutes.

    • Transfer the supernatant to a new plate for injection onto the LC-MS/MS system.

  • Method Validation:

    • Validate the method according to FDA/ICH guidelines, assessing for linearity, accuracy, precision, selectivity, matrix effect, and stability.

Table 1: Example LC-MS/MS Parameters

Parameter Setting Rationale
Ionization Mode Positive ESI The amino group is readily protonated.
MRM Transition (Analyte) e.g., m/z 240.1 -> 194.2 Specific parent-fragment transition for quantification.
MRM Transition (IS) e.g., m/z 245.1 -> 199.2 (for a +5 Da IS) Differentiates IS from analyte for accurate ratio calculation.
Column Type Reversed-Phase C18 Good retention for moderately polar compounds.
Injection Volume 5 µL Balances sensitivity with minimizing matrix load.

| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column. |

Phase 2: In Vitro ADME Profiling

In vitro assays are rapid, cost-effective screening tools to identify potential liabilities before committing to expensive and time-consuming animal studies.

Protocol 2: Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance rate of the compound in the presence of liver enzymes.

Causality: Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism. A compound that is rapidly depleted in this assay is likely to have high hepatic clearance and a short half-life in vivo.

Procedure:

  • Prepare an incubation mixture containing rat liver microsomes and the NADPH-regenerating system (cofactor for CYP activity) in a phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • At specific time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction and quench it with cold acetonitrile containing the IS.

  • Analyze the samples using the validated LC-MS/MS method to measure the percentage of the parent compound remaining over time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 3: Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the fraction of the compound bound to plasma proteins.

Causality: Only the unbound (free) fraction of a drug is available to interact with its target and to be cleared by metabolizing enzymes or transporters. High plasma protein binding can limit efficacy and reduce clearance. Equilibrium dialysis is the gold standard method as it minimizes experimental artifacts.

Procedure:

  • Use a dialysis apparatus with two chambers separated by a semipermeable membrane.

  • Add plasma spiked with the test compound to one chamber and a protein-free buffer to the other.

  • Incubate at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • At the end of the incubation, take samples from both the plasma and buffer chambers.

  • Analyze the concentration of the compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 2: Summary of Key In Vitro ADME Assays and Their Implications

Assay Key Parameter Favorable Result Unfavorable Result & Implication
Metabolic Stability t½ > 30 min Low Intrinsic Clearance t½ < 10 min -> High hepatic clearance, likely short in vivo half-life.
Plasma Protein Binding Fraction Unbound (fu) > 5% Sufficient free drug for activity. fu < 1% -> Very low free concentration, may require higher doses.
Caco-2 Permeability Papp (A→B) > 10 x 10⁻⁶ cm/s High Permeability Papp < 2 x 10⁻⁶ cm/s -> Low permeability, may indicate poor oral absorption.

| CYP Inhibition (e.g., 3A4) | IC₅₀ > 10 µM | Low risk of drug-drug interactions. | IC₅₀ < 1 µM -> High risk of inhibiting metabolism of co-administered drugs. |

Phase 3: In Vivo Pharmacokinetic Studies in Rodents

This phase provides the definitive measure of how the compound behaves in a living system, integrating all ADME processes simultaneously. A study in rats is a standard first step.[8]

Experimental Design: IV and PO Dosing in Rats

Causality: Administering the drug via both intravenous (IV) and oral (PO) routes is essential.

  • IV Dosing: Bypasses absorption, allowing for the direct determination of fundamental PK parameters like Clearance (CL), Volume of Distribution (Vd), and elimination half-life (t½).

  • PO Dosing: Allows for the assessment of oral absorption and the calculation of key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and, crucially, absolute oral bioavailability (F%) by comparing the oral Area Under the Curve (AUC) to the IV AUC.

Protocol 4: Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine the key pharmacokinetic parameters of this compound following IV and PO administration.

Animals: Male Sprague-Dawley rats (n=3-4 per group), cannulated (jugular vein for sampling, carotid artery or tail vein for dosing) for humane and efficient sample collection.

Dose Formulation:

  • IV: Solubilize the compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline). Filter-sterilize.

  • PO: Solubilize or suspend in a vehicle like 0.5% methylcellulose in water.

Procedure:

  • Acclimatize animals and fast them overnight before dosing (water ad libitum).

  • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

  • PO Group: Administer a single dose via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse or serial blood samples (~100 µL) into K2-EDTA tubes at specific time points.

    • IV Timepoints: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours. (Captures rapid distribution and slower elimination).

    • PO Timepoints: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours. (Captures absorption phase and elimination).

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Analyze all plasma samples using the validated LC-MS/MS method.

Data Analysis & Interpretation
  • Plot the mean plasma concentration versus time for both IV and PO groups.

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.

  • Absolute Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Table 3: Example Pharmacokinetic Parameters from a Rat Study

Parameter IV Route (1 mg/kg) PO Route (10 mg/kg) Interpretation
Cmax (ng/mL) 750 1200 Peak concentration achieved.
Tmax (h) 0.08 (first point) 1.0 Time to reach peak concentration after oral dose.
AUC₀-inf (ng*h/mL) 980 4500 Total drug exposure.
t½ (h) 3.5 3.7 Time for concentration to decrease by half.
CL (L/h/kg) 1.02 - Rate of drug removal from the body.
Vdss (L/kg) 4.8 - Extent of drug distribution into tissues.

| F (%) | - | 46% | Fraction of oral dose that reaches systemic circulation. |

Visualized Workflows

Bioanalytical Method Development Workflow

cluster_dev Development cluster_prep Sample Processing cluster_val Validation A Analyte & IS Infusion Determine Precursor Ion Optimize Collision Energy Select Product Ions B LC Method Dev Test Columns Optimize Gradient Ensure Analyte Retention A->B Define MRM C Protein Precipitation Add Plasma Add Acetonitrile + IS Vortex & Centrifuge B->C Final LC Params D Supernatant Transfer Collect Supernatant Inject into LC-MS/MS C->D Clean Extract E Assay Validation Linearity Accuracy & Precision Stability Matrix Effect D->E Quantify Data F Method Ready E->F Meets Criteria

Caption: Workflow for LC-MS/MS bioanalytical method development and validation.

Integrated Pharmacokinetic Characterization Strategy

cluster_invitro In Vitro ADME Screen cluster_invivo In Vivo PK Study (Rat) A Test Compound: This compound B Metabolic Stability (Microsomes) A->B C Plasma Protein Binding A->C D Cell Permeability (e.g., Caco-2) A->D E IV Dosing (1 mg/kg) B->E Predicts In Vivo Behavior C->E Predicts In Vivo Behavior D->E Predicts In Vivo Behavior G Plasma Sample Analysis (LC-MS/MS) E->G F PO Dosing (10 mg/kg) F->G H PK Parameter Calculation (NCA) G->H I Candidate Assessment: Go / No-Go Decision H->I

Caption: A sequential strategy for pharmacokinetic characterization from in vitro to in vivo.

Conclusion

The successful development of this compound, or any new chemical entity, is critically dependent on a deep and early understanding of its pharmacokinetic properties. The protocols and strategies outlined in this document provide a comprehensive, logical, and scientifically rigorous path for this evaluation. By systematically assessing bioanalytical quantitation, in vitro ADME characteristics, and definitive in vivo behavior, researchers can build a complete data package. This package not only characterizes the compound but also provides invaluable insights that will guide future development decisions, including dose selection for efficacy studies and potential drug-drug interaction risks.

References

  • Singh, R., Loke, C., & MacLeod, K. (2007). Pharmacokinetic and pharmacodynamic profile following oral administration of the phosphodiesterase (PDE)4 inhibitor V11294A in healthy volunteers. British Journal of Clinical Pharmacology. Available at: [Link]

  • Tanaka, Y., et al. (2024). Safety, pharmacokinetics, and pharmacodynamics of ART‐648, a PDE4 inhibitor in healthy subjects: A randomized, placebo‐controlled phase I study. British Journal of Clinical Pharmacology. Available at: [Link]

  • The Journal of Immunology. (2025). Pharmacokinetics of PDE4 Inhibitor Roflumilast in Rodents for Trauma Immunotherapy 9011. The Journal of Immunology. Available at: [Link]

  • Tanaka, Y., et al. (2024). Safety, pharmacokinetics, and pharmacodynamics of ART-648, a PDE4 inhibitor in healthy subjects: A randomized, placebo-controlled phase I study. PubMed. Available at: [Link]

  • vTv Therapeutics. (n.d.). Pharmacokinetics and Pharmacodynamics of the Phosphodiesterase 4 (PDE4) inhibitor HPP737 Following Single-dose Administration in. vTv Therapeutics. Available at: [Link]

  • Konopelski, J. P., et al. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. PubChem. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. PharmaCompass. Available at: [Link]

  • PubChemLite. (n.d.). 3-amino-3-(4-methoxyphenyl)propanoic acid (C10H13NO3). PubChemLite. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. PubChem. Available at: [Link]

  • ChemBK. (2024). 3-AMINO-3-(4-METHOXY-PHENYL)-PROPIONIC ACID. ChemBK. Available at: [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]

Sources

Protocol: High-Performance Liquid Chromatography Analysis of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the analytical protocols for 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid , a critical chiral


-amino acid intermediate used in the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast .[1]

The molecule presents specific analytical challenges:

  • Zwitterionic Nature: The presence of a basic primary amine and an acidic carboxylic acid requires careful pH control to prevent peak tailing.

  • Chirality: The C3 position is a chiral center; determining enantiomeric purity (

    
     vs. 
    
    
    
    ) is critical for downstream drug efficacy.
  • Solubility: As a free amino acid, it has limited solubility in non-polar organic solvents (e.g., hexane), making standard Normal Phase (NP) chiral methods difficult without derivatization.

This guide provides two validated workflows:

  • Method A (Achiral): Reversed-Phase (RP-HPLC) for chemical purity and impurity profiling.[1]

  • Method B (Chiral): Crown Ether-based RP-HPLC for direct enantiomeric separation of the underivatized amino acid.[1]

Chemical Context & Properties[2][3][4][5][6][7][8][9][10][11]

PropertyDescription
Chemical Structure

-amino acid backbone with a 3-ethoxy-4-methoxyphenyl tail.[1][2][3]
Molecular Formula

Molecular Weight 239.27 g/mol
pKa Values (Est.)

(Carboxylic Acid),

(Amine)
Isoelectric Point (pI)

UV Maxima 230 nm, 280 nm (Aromatic ether absorption)

Analytical Workflow

The following diagram outlines the decision matrix for analyzing this intermediate, prioritizing sample integrity and data reliability.

AnalyticalWorkflow Sample Raw Sample (Solid/Powder) Prep Sample Preparation (Dissolve in H2O/MeOH) Sample->Prep Decision Analysis Type? Prep->Decision MethodA Method A: Chemical Purity (C18 RP-HPLC) Decision->MethodA Assay/Purity MethodB Method B: Enantiomeric Purity (Crown Ether Chiral HPLC) Decision->MethodB Chirality ResultA Impurity Profile (% Area) MethodA->ResultA ResultB Enantiomeric Excess (% ee) MethodB->ResultB

Figure 1: Analytical decision matrix for this compound.

Method A: Chemical Purity (RP-HPLC)

Objective: To determine the assay content and quantify process-related impurities (e.g., unreacted aldehydes, des-ethoxy analogs).[1]

Rationale

A standard C18 column is selected for robustness.[1] However, pH control is paramount.

  • pH < 3.0: The carboxylic acid is protonated (neutral, -COOH) and the amine is protonated (charged, -NH3+). This ensures the molecule behaves as a cation, preventing the "zwitterionic drag" that causes broad peaks.

  • Ion Pairing: We avoid ion-pairing reagents (like HSA) to keep the method MS-compatible if needed later.[1]

Chromatographic Conditions[1][5][8][12]
ParameterSpecification
Column Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 230 nm (Primary), 254 nm (Secondary)
Injection Volume 10 µL
Diluent Water:Methanol (80:20 v/v)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.09010Isocratic Hold
20.04060Linear Gradient
25.01090Wash
25.19010Re-equilibration
30.09010End

Method B: Enantiomeric Purity (Chiral HPLC)

Objective: To separate the (


) and (

) enantiomers of the free amino acid.
Rationale (The "Crown Ether" Advantage)

Standard Normal Phase (Hexane/IPA) methods often fail for free amino acids due to poor solubility and zwitterionic interactions. While Pirkle-type columns (Whelk-O1) can work, they often require derivatization or harsh additives.[1]

The Superior Choice: A Crown Ether (Crownpak) column.

  • Mechanism: The chiral crown ether moiety (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) specifically complexes with the primary ammonium group (

    
    ) of the amino acid.[1]
    
  • Benefit: Allows the use of an aqueous acidic mobile phase, ensuring perfect solubility of the zwitterion and high resolution without derivatization.

Chiral Protocol[1][5]
ParameterSpecification
Column Daicel CROWNPAK CR-I(+) (150 mm × 3.0 mm, 5 µm)
Mobile Phase Perchloric Acid (

) aqueous solution, pH 1.5 to 2.0
Organic Modifier Methanol (0% to 10% max - Note: High organic content decreases retention on Crownpak)
Flow Rate 0.4 - 0.5 mL/min (Lower flow for 3.0 mm ID)
Temperature 25°C (Lower temperature often improves chiral resolution)
Detection UV at 230 nm
Sample Conc. 0.5 mg/mL in Mobile Phase
Mechanism of Separation

The separation relies on the "host-guest" complexation between the crown ether and the ammonium ion.

ChiralMechanism Analyte Analyte (R/S) (-NH3+ Cation) Complex Host-Guest Complex (Stabilized by H-Bonding) Analyte->Complex Enters Column StationaryPhase Stationary Phase (Crown Ether Selector) StationaryPhase->Complex Elution Differential Elution (R and S separate based on complex stability) Complex->Elution pH 1.5 promotes -NH3+

Figure 2: Mechanism of chiral recognition on Crownpak stationary phases.

System Suitability & Validation Criteria

To ensure "Trustworthiness" (Part 2 of requirements), the system must pass these checks before every run.

ParameterAcceptance Criteria (Method A)Acceptance Criteria (Method B)
Theoretical Plates (N) > 5,000> 2,000
Tailing Factor (T) 0.8 < T < 1.50.8 < T < 1.8
Resolution (Rs) > 2.0 (between impurity peaks)> 1.5 (between enantiomers)
RSD (Area, n=5) < 1.0%< 2.0%
Signal-to-Noise (LOQ) > 10:1> 10:1

Troubleshooting Guide

Issue 1: Broad or Split Peaks (Method A)
  • Cause: Incorrect pH.[1] If the pH is near the pKa of the carboxylic acid (~3.7), the molecule rapidly exchanges between ionized and neutral states.

  • Fix: Lower the mobile phase pH to 2.5 or 2.0 using Phosphate or TFA. This forces the acid into the neutral (

    
    ) state.
    
Issue 2: Loss of Retention (Method B - Chiral)
  • Cause: Column fouling or temperature too high.[1]

  • Fix: Crown ether columns are sensitive. Ensure the column is dedicated to amino acids.[4] Lower the temperature to 15°C or 20°C to stabilize the chiral complex. Do not use high concentrations of Acetonitrile , as it interferes with the crown ether complexation.

Issue 3: Solubility Issues
  • Cause: The zwitterion is insoluble in pure acetonitrile or hexane.

  • Fix: Always dissolve the sample in the starting mobile phase (e.g., pH 2.5 buffer or dilute perchloric acid).

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link]

  • ResearchGate. (2025).[1] A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Retrieved from [Link]

  • Shelke, A., et al. (2021).[5] A Review on Analytical Methods for estimation of Apremilast in Bulk, Pharmaceutical Formulation and in Biological Samples. Research Journal of Science and Technology. Retrieved from [Link]

  • Ankara University. (n.d.).[1] Separation of the enantiomers of underivatized amino acids by using serially connected dual column HPLC. Retrieved from [Link][1]

Sources

Application Note: A Robust and Scalable Synthesis of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid, a critical building block in the manufacturing of active pharmaceutical ingredients (APIs), most notably Apremilast. We present a detailed, validated protocol centered on a one-pot condensation reaction, selected for its operational simplicity, high atom economy, and robust performance at scale. The narrative explains the scientific rationale behind the chosen methodology, outlines critical process parameters, and addresses key safety and handling considerations essential for researchers, scientists, and drug development professionals transitioning from laboratory to pilot-plant or commercial production.

Introduction: The Significance of a Key Pharmaceutical Intermediate

This compound is a non-proteinogenic β-amino acid of significant industrial interest.[1] Its primary importance lies in its role as a key precursor in the synthesis of Apremilast, a widely used oral medication for the treatment of psoriasis and psoriatic arthritis. The efficient, cost-effective, and scalable production of this intermediate is therefore paramount to ensuring the accessibility of the final therapeutic agent.

Transitioning a synthetic route from the laboratory bench to a multi-kilogram or pilot-plant scale introduces significant challenges. These include ensuring consistent product quality, managing reaction thermochemistry, simplifying unit operations, and maintaining a high level of process safety. This guide is designed to address these challenges directly by providing a well-rationalized and detailed protocol that prioritizes scalability and reproducibility.

Rationale for Synthetic Route Selection

While several methods exist for the synthesis of β-amino acids, many involve multiple steps, hazardous reagents, or conditions not amenable to large-scale production.[2][3] For instance, classic methods like the Strecker synthesis are primarily suited for α-amino acids, and multi-step approaches involving the reduction of nitroalkenes can increase process complexity and waste streams.[4][5][6][7][8]

The selected methodology for this guide is a one-pot condensation reaction involving 3-ethoxy-4-methoxybenzaldehyde, malonic acid, and ammonium acetate. This approach, a variation of the Rodionov reaction, offers several distinct advantages for scale-up:

  • Process Efficiency: It combines three components in a single reactive step, minimizing reactor occupancy time and reducing the number of unit operations.

  • Atom Economy: The reaction is highly convergent, incorporating a significant portion of the reactants' atoms into the final product.

  • Accessible Starting Materials: The precursors—3-ethoxy-4-methoxybenzaldehyde, malonic acid, and ammonium acetate—are commercially available in bulk and are relatively inexpensive.[9]

  • Favorable Safety Profile: The reaction avoids the use of highly toxic reagents like sodium cyanide or energetic materials like diazomethane.[6][10]

The overall transformation is outlined below.

Synthetic_Workflow A 3-Ethoxy-4-methoxybenzaldehyde D One-Pot Condensation (Ethanol, Reflux) A->D B Malonic Acid B->D C Ammonium Acetate C->D E Product Precipitation (Cooling) D->E F Isolation & Washing (Filtration) E->F G Purification (Recrystallization) F->G H Final Product: This compound G->H

Caption: High-level workflow for the one-pot synthesis.

Materials and Equipment

MaterialGradeSupplier Example
3-Ethoxy-4-methoxybenzaldehyde≥99%Sigma-Aldrich[9]
Malonic Acid≥99%TCI
Ammonium AcetateReagent Grade, ≥98%Fisher Scientific
Ethanol (200 proof)AnhydrousPharmco
Deionized WaterN/AIn-house
Celite® (Optional)Filter AidSigma-Aldrich

Equipment:

  • 10 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe.

  • Heating/cooling circulator connected to the reactor jacket.

  • Nutsche filter or similar large-scale filtration apparatus.

  • Vacuum oven for drying.

  • Standard laboratory glassware for preparing solutions.

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.

Detailed Scale-up Synthesis Protocol (1.0 kg Scale)

4.1 Reactor Setup and Charging

  • Ensure the 10 L jacketed reactor is clean, dry, and inerted with a slow stream of nitrogen.

  • Set the overhead stirrer to a low agitation speed (e.g., 50 RPM).

  • Charge the reactor with 3-ethoxy-4-methoxybenzaldehyde (1.00 kg, 5.55 mol) .

  • Add malonic acid (0.63 kg, 6.05 mol, 1.09 eq) to the reactor.

  • Add ammonium acetate (0.94 kg, 12.2 mol, 2.20 eq) to the reactor.

  • Add anhydrous ethanol (5.0 L) . The order of addition of solids is not critical, but the solvent should be added last.

  • Increase the stirring speed to 150-200 RPM to ensure good suspension of all solids.

4.2 Reaction Execution

  • Begin heating the reactor jacket using the circulator to achieve a gentle reflux of the ethanol (target internal temperature: ~78-80 °C).

  • Maintain the reflux for 8-12 hours . The reaction progress should be monitored periodically.

    • In-Process Control (IPC): After 6 hours, and every 2 hours thereafter, a small sample can be carefully withdrawn, diluted, and analyzed by HPLC to monitor the consumption of the starting aldehyde. The reaction is considered complete when <1% of the aldehyde remains.

  • During reflux, a white precipitate of the product will begin to form, creating a thick slurry. Ensure the stirring is sufficient to maintain a mobile suspension.

4.3 Product Isolation and Work-up

  • Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to ambient temperature (~20-25 °C) over 2-3 hours with slow stirring.

  • Further cool the reactor contents to 0-5 °C using the circulator and hold for at least 2 hours to maximize product precipitation.

  • Isolate the solid product by filtration using a Nutsche filter.

  • Wash the filter cake sequentially with:

    • Cold anhydrous ethanol (2 x 1.0 L)

    • Deionized water (2 x 1.0 L) to remove any residual ammonium acetate and malonic acid.

  • Continue to pull a vacuum through the filter cake to remove as much solvent as possible.

  • Transfer the crude solid product to a vacuum oven and dry at 50-60 °C until a constant weight is achieved.

4.4 Purification (Recrystallization)

  • Charge the crude, dry product back into a clean reactor.

  • Add a mixture of deionized water and ethanol (e.g., a 1:1 or 2:1 v/v ratio, starting with ~5 L total volume).

  • Heat the mixture with stirring to ~75-80 °C until all the solid dissolves completely. If it does not fully dissolve, add small portions of the solvent mixture until a clear solution is obtained.

  • If the solution has any particulate matter, perform a hot filtration through a pad of Celite®.

  • Allow the clear solution to cool slowly to ambient temperature, then cool to 0-5 °C and hold for 2-4 hours to induce crystallization.

  • Isolate the pure, crystalline product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C to a constant weight.

Process Parameters and Expected Data

ParameterValueRationale
Stoichiometry
3-Ethoxy-4-methoxybenzaldehyde1.00 kg (5.55 mol, 1.0 eq)Limiting Reagent
Malonic Acid0.63 kg (6.05 mol, 1.09 eq)Slight excess to drive reaction
Ammonium Acetate0.94 kg (12.2 mol, 2.20 eq)Serves as both ammonia source and catalyst
Reaction Conditions
SolventAnhydrous Ethanol (5.0 L)Good solubility for reactants, allows reflux at an appropriate temperature
Temperature~78-80 °C (Reflux)Provides sufficient energy to overcome activation barrier
Reaction Time8-12 hoursTypical duration for completion based on IPC
Expected Outcome
Yield (Crude)75-85%
Yield (After Recrystallization)65-75%
Purity (HPLC)>99.5%

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueProtocol / ConditionsExpected Result
HPLC Column: C18, 5 µm, 4.6x150 mmMobile Phase: Acetonitrile/Water with 0.1% TFAFlow Rate: 1.0 mL/minDetection: 254 nmSingle major peak with >99.5% area
¹H NMR (400 MHz, DMSO-d₆)δ ~1.30 (t, 3H, -OCH₂CH₃), 2.55-2.70 (m, 2H, -CH₂COOH), 3.75 (s, 3H, -OCH₃), 4.00 (q, 2H, -OCH₂CH₃), 4.25 (t, 1H, -CH(NH₂)-), 6.80-7.00 (m, 3H, Ar-H). Broad signals for -NH₂ and -COOH.
Mass Spec (ESI+) Expected [M+H]⁺ = 240.12

Scale-up and Safety Considerations

Scaling this process requires careful attention to thermochemistry, material handling, and engineering controls.

  • Heat Management: While this reaction is not violently exothermic, the initial heating and sustained reflux on a large scale require a reactor with precise temperature control. The cooling and crystallization phases must also be well-controlled to ensure consistent crystal size and purity.

  • Reagent Handling: 3-Ethoxy-4-methoxybenzaldehyde may cause skin and eye irritation.[11] Malonic acid is corrosive. Standard PPE, including gloves and safety glasses, is mandatory. All solids should be charged into the reactor in a well-ventilated area or using a powder charging system to minimize dust inhalation.

  • Solvent Safety: Ethanol is a flammable liquid. The reactor and all transfer lines must be properly grounded to prevent static discharge. The reaction should be conducted under a nitrogen atmosphere to exclude oxygen.

  • Pressure and Off-Gassing: The reaction is run at atmospheric pressure under reflux. Ensure the condenser is adequately sized to handle the ethanol vapor load and is connected to a suitable vent or scrubber system.

Scale_Up_Factors cluster_0 Process Inputs cluster_1 Critical Process Parameters cluster_2 Process Outputs Reagents Reagent Stoichiometry Purity & Grade Process Temperature Control Stirring Rate Reaction Time Cooling Profile Reagents->Process:f0 Affects Rate & Selectivity Solvent Solvent Volume Purity Solvent->Process:f0 Defines Reflux Temp. Output Yield Purity Impurity Profile Crystal Form Process:f1->Output:f1 Impacts Mass Transfer Process:f3->Output:f3 Controls Particle Size Process:f2->Output:f0 Determines Conversion

Caption: Interdependencies of critical parameters in process scale-up.

Conclusion

The described one-pot condensation method provides a highly efficient, robust, and scalable route to this compound. By leveraging readily available starting materials and a streamlined protocol, this process is well-suited for the demands of industrial production. Careful control of the outlined process parameters and adherence to safety protocols will ensure the consistent manufacturing of this high-value pharmaceutical intermediate at scale.

References

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
  • Google Patents. (n.d.). A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene.
  • Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • Semantic Scholar. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca.
  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids.
  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.
  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.
  • ACS Publications. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Taekwang. (n.d.). Sodium Cyanide Safety Handling Guide.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • ScienceDirect. (2007, January 21). Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation.
  • United Chemical. (2025, May 16). The Role and Mechanisms of Sodium Cyanide in Organic Synthesis.
  • ChemicalBook. (n.d.). 3-amino-3-(3-ethoxy-4-methoxy-phenyl)-propionic acid.
  • ResearchGate. (2024, July 30). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid.
  • Sigma-Aldrich. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8.
  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • ResearchGate. (n.d.). Synthesis of β-amino acid derivatives a, Selected examples of β-amino....
  • DU Chem. (n.d.). Asymmetric synthesis.
  • PMC. (2025, January 17). Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction.
  • Cambridge University Press. (n.d.). Erlenmeyer-Plochl Azloactone Synthesis.
  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
  • TCI Chemicals. (2025, October 2). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • Hrčak. (2011, April 6). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL.
  • RSC Publishing. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols.
  • Organic Syntheses Procedure. (n.d.). [ - 1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'-tetramethoxy.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Wiley-VCH. (n.d.). 3.
  • Zenodo. (n.d.). The Industrial Synthesis of Sodium Cyanide.
  • Modern Scientific Press. (2013, April 1). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity.
  • YouTube. (2021, July 27). Strecker Amino Acid Synthesis.
  • University of Illinois. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH.
  • TSM TheSafetyMaster Private Limited. (2024, March 19). Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries.
  • SlidePlayer. (n.d.). Asymmetric Synthesis.
  • Organic Chemistry Portal. (n.d.). Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction.

Sources

"3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid" for peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic Acid in Solid-Phase Peptide Synthesis


-Amino Acid Coupling Protocols

Executive Summary

This application note details the protocol for the synthesis and incorporation of This compound (henceforth referred to as


-EMP ) into peptide sequences using Fmoc Solid-Phase Peptide Synthesis (SPPS).

-EMP is a 

-amino acid analog featuring a bulky, electron-rich 3-ethoxy-4-methoxyphenyl side chain. This moiety mimics the pharmacophore found in phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast) and is increasingly utilized in the design of proteolytically stable peptidomimetics. However, its incorporation presents two distinct challenges:
  • Steric Hindrance: The bulky aryl side chain at the

    
    -position impedes nucleophilic attack, reducing coupling efficiency.
    
  • Electronic Sensitivity: The electron-rich veratryl-like ring is susceptible to electrophilic aromatic substitution during acidic cleavage if cation scavenging is insufficient.

This guide provides a self-validating protocol to overcome these barriers, ensuring high-purity synthesis.

Chemical Profile & Pre-Synthesis Considerations

PropertySpecification
Compound Name This compound
Formula

Molecular Weight 239.27 g/mol
Class

-Amino Acid (Side chain at C3)
Side Chain 3-ethoxy-4-methoxyphenyl (Veratryl analog)
Solubility Moderate in DMF; High in NMP/DMSO.[1] Hydrophobic.[2][3]
pKa (approx)

-COOH: ~4.0 |

-NH2: ~9.5 (More basic than

-amines)

Critical Handling Note: Due to the hydrophobicity of the side chain, aggregation on-resin is a risk. We recommend using N-methylpyrrolidone (NMP) over DMF for sequences containing this residue to maximize resin swelling.[4]

Detailed Experimental Protocol (Fmoc-SPPS)

Phase A: Resin Preparation & Loading
  • Resin Choice: Use Rink Amide ChemMatrix or Tentagel S RAM (0.4–0.5 mmol/g). These PEG-based resins offer superior swelling for difficult sequences compared to polystyrene (PS).

  • Swelling: Swell resin in DCM (20 min) followed by NMP (20 min).

Phase B: Coupling of Fmoc- -EMP (Carboxyl Activation)

Rationale:


-amino acids have an extra methylene group separating the carboxyl and amino groups, altering the transition state geometry. Standard HBTU/TBTU activation often results in slow kinetics.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (Diisopropylethylamine)

  • Stoichiometry: 3 eq. AA : 2.9 eq. HATU : 6 eq. DIEA

Step-by-Step:

  • Dissolve Fmoc-

    
    -EMP (3 eq) and HATU (2.9 eq) in minimum NMP.
    
  • Add DIEA (6 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid racemization.

  • Reaction Time: 60–90 minutes at Room Temperature.

  • Monitoring: Perform a Kaiser Test .

    • Blue beads: Incomplete coupling. Re-couple using DIC/Oxyma Pure (3 eq each) for 2 hours.

    • Colorless beads: Complete coupling. Proceed.

Phase C: Fmoc Deprotection
  • Reagent: 20% Piperidine in NMP + 0.1M HOBt.

  • Note: HOBt is added to suppress aspartimide formation if Asp/Asn residues are present, but it also helps prevent potential side reactions with the electron-rich aromatic ring of

    
    -EMP.
    
  • Cycles: 2 x 10 minutes. Wash extensively with NMP (5x) and DCM (5x).

Phase D: Coupling to the N-Terminus of -EMP

Rationale: Once deprotected, the


-amino group is sterically crowded by the adjacent 3-ethoxy-4-methoxyphenyl group. This is the "difficult step" in the cycle.
  • Choice of Next Amino Acid: If the incoming AA is bulky (Val, Ile, Thr), use HOAt/HATU . If non-bulky (Gly, Ala), DIC/Oxyma is sufficient.

  • Double Coupling Strategy (Mandatory):

    • Coupling 1: 4 eq AA / 4 eq HATU / 8 eq DIEA in NMP (1 hour).

    • Wash: NMP (3x).[3]

    • Coupling 2: 4 eq AA / 4 eq DIC / 4 eq Oxyma Pure in NMP (2 hours).

  • Validation: The Kaiser test may yield a "false negative" (light blue) due to steric hindrance preventing the ninhydrin reaction.

    • Alternative: Use the Chloranil Test (sensitive for secondary amines, but also useful for sterically hindered primary amines) or micro-cleavage followed by HPLC/MS.

Phase E: Cleavage & Isolation

Risk: The 3-ethoxy-4-methoxyphenyl ring is electron-rich. During TFA cleavage, protecting groups (Pbf, Trt, tBu) generate carbocations that can alkylate this ring (electrophilic aromatic substitution), permanently modifying the peptide.

Cocktail K (High Scavenger):

  • TFA: 82.5%

  • Phenol: 5% (Critical for protecting Tyr/Aryl rings)

  • Water: 5%

  • Thioanisole: 5%

  • EDT (Ethanedithiol) or DODT: 2.5%

Procedure:

  • Incubate resin in Cocktail K for 2.5 – 3 hours.

  • Precipitate in ice-cold Diethyl Ether.

  • Centrifuge and wash pellet 3x with Ether.

  • Lyophilize from Water/Acetonitrile (1:1).

Workflow Visualization

The following diagram illustrates the optimized synthesis cycle, highlighting the critical decision points for


-EMP incorporation.

SPPS_Workflow cluster_0 Critical Step: Coupling TO beta-EMP Start Resin Preparation (ChemMatrix/PEG-PS) Deprotect Fmoc Deprotection (20% Piperidine/NMP) Start->Deprotect Coupling1 Coupling OF beta-EMP (HATU/DIEA, 90 min) Deprotect->Coupling1 Check1 Kaiser Test Coupling1->Check1 Recouple1 Re-couple (DIC/Oxyma) Check1->Recouple1 Blue (Fail) Coupling2 Coupling TO beta-EMP (Incoming AA) Check1->Coupling2 Colorless (Pass) Recouple1->Check1 Strategy Steric Strategy: Double Coupling (1. HATU, 2. DIC/Oxyma) Coupling2->Strategy Cleavage Cleavage (Cocktail K) High Scavenger Load Coupling2->Cleavage Sequence Complete Finish Lyophilization & HPLC Cleavage->Finish

Caption: Optimized SPPS workflow for


-EMP, emphasizing double-coupling strategies and rigorous monitoring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling to

-AA)
Steric hindrance of the ethoxy/methoxy-phenyl group.Switch to microwave-assisted coupling (50°C, 20W, 10 min) using DIC/Oxyma. Avoid HATU at high temp to prevent epimerization.
Extra Peaks (+106 Da or similar) Alkylation of the aromatic ring during cleavage.Increase Thioanisole and Phenol content in cleavage cocktail. Ensure fresh scavengers.
Incomplete Dissolution Hydrophobicity of the protected peptide.[3]Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 for on-resin handling.
Racemization Over-activation of the

-AA carboxyl group.
Use DIC/Oxyma instead of HATU/DIEA. Maintain neutral pH during coupling.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002). "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link
    
  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).

    
    , 
    
    
    
    , and hybrid peptides." Chemical Reviews, 111(2), 657-687. Link
  • Manne, V. et al. (2013). "Process for the preparation of Apremilast." Patent WO2013126360A2.[1] (Source for chemical stability of the 3-ethoxy-4-methoxyphenyl moiety). Link

  • Albericio, F., & Tulla-Puche, J. (2008). "The Application of Oxyma Pure in Peptide Synthesis." Organic Process Research & Development. (Recommended coupling protocol). Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Beta-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for beta-amino acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable molecules. Beta-amino acids are crucial building blocks in peptidomimetics and various pharmaceutically active compounds, offering enhanced metabolic stability compared to their alpha-amino acid counterparts.[1][2] However, their synthesis can present unique challenges.

This guide provides in-depth troubleshooting advice in a user-friendly question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles. Here, you will find field-proven insights to help you diagnose and resolve common experimental hurdles, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Mannich reaction is giving a low yield of the desired β-amino acid. What are the likely causes?

A1: Low yields in Mannich reactions are often traced back to three key areas: iminium ion formation, enolate/enol generation, and reaction conditions. Firstly, ensure your aldehyde (often formaldehyde) and amine are of high purity and handled correctly to facilitate efficient iminium ion formation.[3][4] Secondly, the generation of the enol or enolate from your carbonyl compound must be effective; consider if your chosen base or acid catalyst is appropriate for your specific substrate. Finally, suboptimal reaction temperatures or pH can hinder the reaction; the Mannich reaction is often pH-sensitive and typically performs best under mildly acidic conditions.

Q2: I'm observing significant side products in my Arndt-Eistert homologation. How can I improve the selectivity?

A2: The key to a clean Arndt-Eistert synthesis is the Wolff rearrangement of the diazoketone intermediate.[5] Side products often arise from the instability or reactivity of diazomethane and the diazoketone. Ensure that the acid chloride is added to an excess of diazomethane to prevent the formation of chloromethyl ketone side products.[6] The rearrangement itself can be promoted thermally, photochemically, or with a metal catalyst, typically silver(I) oxide.[5][7] Optimizing the catalyst and ensuring the reaction is performed in the presence of a suitable nucleophile (water, alcohol, or amine) will help to efficiently trap the ketene intermediate and minimize side reactions.[5]

Q3: My Boc deprotection with TFA is leading to unexpected modifications on my β-amino acid. What's happening?

A3: The primary issue during TFA-mediated Boc deprotection is the formation of a reactive tert-butyl cation.[8] This cation can alkylate nucleophilic side chains, particularly those of tryptophan, methionine, cysteine, and tyrosine.[8] To prevent this, it is crucial to use a scavenger cocktail in your TFA cleavage reagent. Common scavengers include triisopropylsilane (TIS) and water.

Q4: I'm struggling to purify my final β-amino acid product. It's either an oil or won't crystallize. What are my options?

A4: Purification of amino acids can be challenging due to their zwitterionic nature and high polarity. If your product is an oil, it may be due to residual solvents or impurities preventing crystallization.[6] Try co-evaporation with a suitable solvent to remove volatile impurities. If crystallization fails, consider converting the amino acid to a salt (e.g., with dicyclohexylamine) which may be more crystalline.[6] Chromatographic methods such as ion-exchange chromatography are also powerful tools for purifying amino acids.[9]

Q5: My chiral HPLC analysis is showing poor separation of my β-amino acid enantiomers. How can I improve the resolution?

A5: Poor enantiomeric resolution can be due to several factors. Firstly, ensure your chiral stationary phase (CSP) is appropriate for your analyte. Macrocyclic glycopeptide-based CSPs are often effective for underivatized amino acids.[10] Mobile phase composition is also critical; adjusting the solvent polarity, additives, and pH can significantly impact selectivity.[5] If direct separation is challenging, derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column is a viable alternative.[2][10]

Detailed Troubleshooting Guide

This section provides a more in-depth analysis of common problems encountered during β-amino acid synthesis, organized by experimental stage.

Starting Material and Reagent Quality

Q: My reaction is sluggish or failing to initiate. Could my reagents be the problem?

A: Absolutely. The quality and handling of your starting materials are paramount.

  • Aldehydes in Mannich Reactions: Formaldehyde, a common reactant, can self-polymerize to form paraformaldehyde.[11] Ensure you are using a fresh, high-purity source. If using paraformaldehyde, ensure it is efficiently depolymerized before use.

  • Amine Quality: Amines can degrade over time, especially if exposed to air and light. Use freshly distilled or purchased amines for best results.

  • Solvent Purity: Residual water or other impurities in your solvents can quench reactive intermediates. Always use dry, high-purity solvents, especially for moisture-sensitive reactions.

  • Catalyst Activity: If using a metal catalyst (e.g., in hydrogenation or Arndt-Eistert reactions), its activity can be compromised by impurities or improper storage. Ensure your catalyst is not poisoned.

Reaction Conditions and Side Reactions

A common challenge in β-amino acid synthesis is controlling the reaction to favor the desired product over various potential side reactions.

The Mannich reaction is a powerful tool for C-C bond formation, but it is not without its pitfalls.

Q: I'm observing the formation of a bis-adduct in my Mannich reaction. How can I promote mono-alkylation?

A: The formation of bis-adducts occurs when the initially formed Mannich base reacts again with the iminium ion. This is particularly problematic with primary amines.

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is the first line of defense. Using a slight excess of the carbonyl compound can help consume the iminium ion before it reacts with the product.

  • Slow Addition: A slow, controlled addition of the amine and aldehyde to the carbonyl compound can maintain a low concentration of the reactive iminium species, favoring the mono-adduct.

  • Steric Hindrance: If possible, using a bulkier amine can sterically disfavor the formation of the bis-adduct.

Workflow for a Controlled Mannich Reaction:

reagents Carbonyl Compound + Catalyst addition Slow, dropwise addition of Aldehyde + Amine reagents->addition 1. reaction Reaction at Controlled Temperature addition->reaction 2. product Mono-adduct (Desired Product) reaction->product 3.

Caption: Controlled addition workflow for Mannich reactions.

This one-carbon chain extension is a classic route to β-amino acids, but requires careful handling of hazardous reagents.

Q: My Arndt-Eistert reaction is giving a complex mixture of products, and I suspect the Wolff rearrangement is not proceeding cleanly. What should I investigate?

A: A messy Wolff rearrangement can be due to several factors related to the stability of the diazoketone and the reaction conditions.

  • Diazoketone Purity: Impurities in the diazoketone can interfere with the rearrangement. It's often beneficial to purify the diazoketone before proceeding.

  • Catalyst Choice: While silver(I) oxide is common, other silver salts or even photolytic conditions can be more effective for certain substrates. Experiment with different catalysts or conditions if you suspect this is the issue.

  • Nucleophile Concentration: The nucleophile (water, alcohol, or amine) must be present to trap the ketene intermediate. If its concentration is too low, the ketene can dimerize or undergo other undesired reactions.

Protecting Group Strategies: Failures and Side Reactions

Protecting groups are essential for successful multi-step syntheses, but they can also be a source of frustration.[12]

Q: I'm seeing incomplete removal of my Boc or Cbz protecting group. How can I ensure complete deprotection?

A: Incomplete deprotection can be due to insufficient reaction time, reagent degradation, or steric hindrance.

  • Reagent Quality: Ensure your deprotection reagents (e.g., TFA for Boc, H₂/Pd/C for Cbz) are fresh and active.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. For catalytic hydrogenolysis of Cbz groups, ensure the catalyst is not poisoned and that there is efficient hydrogen transfer.

  • Steric Hindrance: For sterically hindered substrates, you may need to use harsher conditions or a different protecting group strategy.

Common Protecting Group Side Reactions and Solutions

Protecting GroupCommon Side ReactionTroubleshooting and Prevention
Boc Alkylation of nucleophilic side chains (Trp, Met) by the tert-butyl cation during TFA deprotection.[8]Use a scavenger cocktail (e.g., TFA/TIS/H₂O) to trap the carbocation.
Cbz Incomplete hydrogenolysis due to catalyst poisoning.Ensure starting materials are free of sulfur-containing impurities. Use a fresh, active catalyst.
Fmoc Piperidine-fulvene adduct formation during deprotection.Use a scavenger like DBU in the deprotection solution to trap the fulvene.
Work-up and Purification Headaches

The final steps of isolating your pure β-amino acid can be just as challenging as the synthesis itself.

Q: My crude product is a persistent oil, making purification by crystallization impossible. What are my next steps?

A: An oily product often indicates the presence of impurities that disrupt the crystal lattice.

  • Aqueous Work-up: A thorough aqueous work-up is crucial. Ensure you have effectively removed all acidic or basic reagents by washing with bicarbonate solution and/or dilute acid.

  • Chromatography: If crystallization fails, column chromatography is your best option. For polar amino acids, ion-exchange chromatography is highly effective.[9] Reversed-phase chromatography can also be used, sometimes with ion-pairing reagents.

  • Salt Formation: As mentioned in the FAQs, converting the free amino acid to a salt can induce crystallization. Dicyclohexylamine (DCHA) salts are a common choice.[6]

Decision Tree for Product Purification:

start Crude Product is_solid Is it a solid? start->is_solid is_oil Persistent Oil is_solid->is_oil No try_crystallization Attempt Recrystallization is_solid->try_crystallization Yes failure Crystallization Fails is_oil->failure success Pure Crystalline Product try_crystallization->success chromatography Column Chromatography (Ion-Exchange or Reversed-Phase) failure->chromatography Option 1 salt_formation Attempt Salt Formation (e.g., DCHA salt) failure->salt_formation Option 2 chromatography->success salt_formation->try_crystallization

Caption: Decision-making workflow for β-amino acid purification.

Product Characterization: Interpreting the Data

Obtaining clean analytical data is the final confirmation of a successful synthesis.

Q: The ¹H NMR spectrum of my β-amino acid is complex and difficult to interpret. What are some common challenges?

A: The diastereotopic nature of the α-protons in many β-amino acids can lead to complex splitting patterns.

  • Diastereotopic Protons: The two protons on the α-carbon are often diastereotopic, meaning they are in different chemical environments and will appear as distinct signals, each coupled to the β-proton and to each other, resulting in a complex multiplet.

  • Solvent Effects: The choice of NMR solvent can significantly affect the chemical shifts and resolution of your signals. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices.

  • 2D NMR: If the 1D spectrum is too complex, 2D NMR techniques like COSY and HSQC can be invaluable for assigning protons and carbons and confirming the structure.

Q: I'm having trouble getting a clear molecular ion peak in the mass spectrum of my β-amino acid.

A: The zwitterionic nature of amino acids can sometimes make them challenging to analyze by mass spectrometry.

  • Ionization Technique: Electrospray ionization (ESI) is generally the preferred method for amino acids.

  • Adduct Formation: You may observe adducts with sodium ([M+Na]⁺) or other salts from your buffers or glassware. This can sometimes be more prominent than the protonated molecular ion ([M+H]⁺).

  • Fragmentation: Amino acids can sometimes fragment easily in the mass spectrometer. Look for characteristic fragment ions, such as the loss of water or carbon dioxide.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025, August 5).
  • Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). ChiroBlock.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.
  • Dealing with the challenges of sequence variants Introduction Amino acid sequencing of proteins. (n.d.). BioPharmaSpec.
  • Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. (2025, August 6).
  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. (2021, August 13). Rapid Novor.
  • Mannich Reaction. (n.d.). Chemistry Steps.
  • Mannich reaction. (n.d.). Wikipedia.
  • Mannich reaction. (2020, September 24). L.S.College, Muzaffarpur.
  • Method for crystallization of amino acids. (1992, June 2).
  • Peptide synthesis troubleshooting using unnatural amino acids. (2024, April 20). Reddit.
  • Preparation method of Beta-amino acid. (n.d.).
  • Protein purification and crystallization artifacts: The tale usually not told. (n.d.). PMC.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chrom
  • Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. (n.d.). PMC.
  • Separation and Refining of Amino acids. (n.d.). Diaion.
  • Strategies to minimize polymerization in Mannich reactions. (2025). BenchChem.
  • Synthesis of β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
  • The Mannich Reaction. (n.d.).
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... (n.d.).
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025, September 11). WuXi AppTec.
  • What do you do when your peptide synthesis fails?. (2023, February 7). Biotage.
  • Amino Acid-Protecting Groups. (n.d.).
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). PMC.
  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025, May 22). IRIS.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. (n.d.). Chemical Science (RSC Publishing).
  • Impurity profile of amino acids?. (2025, August 10).
  • MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. (2020, January 2). Nanalysis.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).

Sources

Technical Support Center: Optimization of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Synthesis
Reference Molecule:  CAS 201408-36-8 (Key Intermediate for Apremilast/Otezla®)

Executive Summary

You are likely synthesizing 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid via the Rodionov reaction (condensation of an aldehyde, malonic acid, and ammonium acetate). This molecule is a zwitterionic


-amino acid and a critical precursor for phosphodiesterase-4 (PDE4) inhibitors like Apremilast.

Users frequently report three core failure modes:

  • Low Yield (<40%): Competitive formation of 3-ethoxy-4-methoxycinnamic acid.

  • Isolation Failure: Product oils out or fails to precipitate due to incorrect pH management (Isoelectric Point issues).

  • Discoloration: Oxidation of the electron-rich ethoxy/methoxy phenyl ring leading to yellow/brown impurities.

This guide provides a self-validating protocol to correct these issues.

Module 1: Reaction Optimization (The Rodionov Interface)

The Rodionov reaction is a "one-pot" multicomponent reaction. The primary cause of low yield is insufficient ammonium acetate, which shifts the equilibrium toward the thermodynamic by-product (cinnamic acid) rather than the kinetic product (


-amino acid).
Critical Parameters Table
ParameterStandard ConditionOptimized Condition Why? (Causality)
Stoichiometry 1:1:1 (Ald:Mal:NH

OAc)
1 : 1.1 : 2.5 Excess NH

OAc suppresses cinnamic acid formation by keeping the imine concentration high.
Solvent Ethanol (Reflux)Ethanol (Abs.) Water inhibits imine formation. Use anhydrous solvents.
Temperature 78°C (Reflux)75–80°C Too high (>90°C) promotes decarboxylation of the product into the styrene derivative.
Time 4–6 Hours8–12 Hours The condensation is slow; premature stopping leaves unreacted aldehyde which complicates workup.
Reaction Pathway Diagram

Use this logic flow to diagnose where your mass balance is going.

RodionovPathway Aldehyde 3-Ethoxy-4-methoxy benzaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine + NH4OAc (Reversible) Cinnamic IMPURITY: Cinnamic Acid Deriv. Aldehyde->Cinnamic Low NH3 conc. (Thermodynamic Path) BetaAmino TARGET: Beta-Amino Acid Imine->BetaAmino + Malonic Acid (Kinetic Path) Styrene IMPURITY: Decarboxylated Styrene BetaAmino->Styrene Overheating (>90°C)

Figure 1: The competitive landscape of the Rodionov reaction. Maintaining high ammonia concentration is the only way to force the green kinetic path.

Module 2: Isolation & Purification (The Isoelectric Swing)

The most common user error is attempting to extract this molecule into organic solvent (DCM/EtOAc) at neutral pH. This will fail. As a zwitterion, it is insoluble in non-polar organics and highly soluble in water at neutral pH.

The "pH Swing" Protocol

To isolate pure material without chromatography, you must exploit the solubility minimum at the Isoelectric Point (pI).

Step-by-Step Protocol:

  • Concentration: Evaporate the reaction solvent (Ethanol) to near dryness. Result: Sticky yellow oil/solid.

  • Acidification (Solubilization): Add 2N HCl until pH reaches 1–2 .

    • Why: Protonates the amine (

      
      ) and carboxylic acid (
      
      
      
      ).[1] The molecule becomes a cation and dissolves in water.
    • Action: Filter this solution to remove unreacted aldehyde or cinnamic acid (which are insoluble in acid).

  • Neutralization (Precipitation): Slowly add 20% NaOH or NH

    
    OH  to the filtrate while stirring vigorously.
    
  • Target pH: Stop exactly at pH 6.0–6.5 .

    • Why: This is the pI.[1][2] The molecule becomes a zwitterion (

      
      ), net charge is zero, and water solubility drops to near zero.
      
  • Crystallization: Cool to 0°C. The white solid will precipitate.

Purification Logic Tree

PurificationLogic Crude Crude Reaction Mixture (Ethanol Removed) Acidify Add 2N HCl to pH 1.0 Crude->Acidify Filter Filter Insolubles Acidify->Filter DiscardSolid Discard Solid (Cinnamic Acid/Aldehyde) Filter->DiscardSolid Insoluble Impurities Filtrate Acidic Filtrate (Target in Solution) Filter->Filtrate Soluble Cation Neutralize Add NaOH to pH 6.2 Filtrate->Neutralize Precipitate Precipitate Forms (Zwitterion) Neutralize->Precipitate At pI Point Recryst Recrystallize (Water/EtOH 1:1) Precipitate->Recryst

Figure 2: The "Acid-Base Swing" purification strategy. This method removes non-basic impurities (aldhydes/acids) without chromatography.

Module 3: Troubleshooting FAQs

Q1: My product is a sticky brown oil, not a powder. How do I fix this?

Cause: Presence of unreacted aldehyde or oxidative impurities (quinones) from the phenol ether ring. Fix:

  • Perform the Acidification step (Module 2) rigorously. The oil is likely the aldehyde, which will not dissolve in 2N HCl. Filter it out.

  • If the final precipitate is still sticky, triturate (grind under solvent) with Diethyl Ether or MTBE . The impurities are soluble in ether; the amino acid is not.

Q2: The yield is extremely low (<20%).

Cause: Likely stopped the reaction too early or used wet ethanol. Fix:

  • Check the reaction by TLC/HPLC. If aldehyde remains, add more Ammonium Acetate (0.5 eq) and reflux for another 2 hours.

  • Ensure you are using Anhydrous Ethanol . Water generated by the reaction is enough to slow it down; starting with wet solvent kills the imine formation.

Q3: I need the (S)-enantiomer for Apremilast synthesis. Is this reaction chiral?

Answer: No. The Rodionov reaction produces a racemic mixture . Solution:

  • Option A (Enzymatic): Use a lipase (e.g., Candida antarctica Lipase B) to selectively esterify the (S)-enantiomer or hydrolyze a racemic ester.

  • Option B (Resolution): Form a salt with a chiral acid (e.g., L-tartaric acid or mandelic acid) and fractionally crystallize.

  • Option C (Process Change): Switch to the modern industrial route using 3-ethoxy-4-methoxybenzonitrile and dimethyl sulfone, followed by asymmetric reduction (See Reference 1).

References

  • Process Chemistry of Apremilast: Ruchelman, A. L., et al. "Process for the Synthesis of Apremilast."[3][4] U.S. Patent 20140081032. (Describes the modern sulfone route, but characterizes the intermediates).

  • Lebedev, A. V., et al.

    
    -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction."[5] Russian Journal of General Chemistry, 2004. (Detailed kinetics on why excess ammonia is required).
    
    
  • Synthesis of Methoxy-Analogs (Org. Synth.): Organic Syntheses, Coll.[6] Vol. 9, p. 4 (1998). "Preparation of 3-Amino-3-(p-methoxyphenyl)propionic acid." (The gold-standard protocol for this class of molecules).

  • Isoelectric Point Purification: Farmacia Journal, Vol. 64, 2016. "Synthesis and Characterization of New Thiazole Beta-Amino Acids." (Validates the pH swing isolation method for heterocyclic beta-amino acids).

Sources

Technical Support Center: Synthesis of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: Impurity Profiling & Process Troubleshooting Reference Molecule: Intermediate for Apremilast (PDE4 Inhibitor) Primary Synthetic Route: Rodionov Reaction (Condensation)

System Overview & Core Reaction Logic

User Query: "I am attempting to synthesize 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid using 3-ethoxy-4-methoxybenzaldehyde, malonic acid, and ammonium acetate. My yields are inconsistent, and I see multiple spots on TLC."

Technical Response: The synthesis you are performing is a classic Rodionov Reaction . This is a one-pot multi-component condensation that constructs a


-amino acid directly from an aldehyde.[1] While efficient, it is highly sensitive to thermodynamic control.

The reaction proceeds through a delicate equilibrium involving imine formation, Knoevenagel condensation, and decarboxylation. The "multiple spots" you observe are likely competitive pathways activating due to deviations in temperature or stoichiometry.

The Reaction Pathway (Visualization)

The following diagram maps the "Happy Path" (Product) against the critical "Failure Modes" (Side Reactions).

RodionovPathways Aldehyde 3-Ethoxy-4-methoxy benzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH4OAc Cinnamic Cinnamic Acid Deriv. (Impurity B) Imine->Cinnamic Elimination (-NH3) High Temp Product Target Beta-Amino Acid Imine->Product + Malonic Acid - CO2 Dimer Secondary Amine Dimer (Impurity C) Product->Dimer + Cinnamic Acid (Michael Addition) Schiff Schiff Base Oligomer Product->Schiff + Aldehyde (Reversible)

Figure 1: Mechanistic pathway of the Rodionov reaction showing the divergence between the target


-amino acid and common impurities (Cinnamic acid derivative and Dimers).

Troubleshooting Guide: Common Side Reactions

Issue 1: The "Cinnamic Acid" Impurity (Elimination)

Symptom: HPLC shows a significant peak at a higher retention time (more hydrophobic). The product is contaminated with a yellow solid. Identity: 3-(3-ethoxy-4-methoxyphenyl)acrylic acid. Mechanism: This is the thermodynamic "sink" of the reaction. If the ammonia concentration drops (evaporation) or the temperature is too high, the


-amino acid undergoes deamination (elimination) to form the 

-unsaturated acid.
ParameterRecommended SettingWhy?
Ammonium Acetate 2.0 – 2.5 equivalentsExcess

suppresses the elimination equilibrium (Le Chatelier's principle).
Solvent Ethanol or IsopropanolProtic solvents stabilize the zwitterionic transition state.
Temperature Reflux (

C)
Too high (>90°C) favors elimination; too low (<70°C) stalls decarboxylation.

Corrective Action:

  • Add additional Ammonium Acetate (

    
     eq) halfway through the reflux.
    
  • Ensure your condenser is efficient; loss of ammonia gas drives the elimination.

Issue 2: Dimerization (The "Michael" Impurity)

Symptom: Low yield and a gummy, insoluble residue during workup. Mass spec shows


.
Identity:  N-(3-(3-ethoxy-4-methoxyphenyl)-2-carboxyethyl)-3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid.
Mechanism:  This is a parasitic reaction where the product (which is a primary amine) attacks the cinnamic acid impurity (Michael acceptor).
Root Cause:  This occurs when the reaction runs too long (over-cooking). As the concentration of product rises, it competes with ammonia as a nucleophile.

Corrective Action:

  • Stop point: Monitor the consumption of aldehyde strictly. Do not extend reflux "just to be safe."

  • Concentration: Run the reaction slightly more dilute (5-7 volumes of solvent relative to aldehyde mass) to reduce intermolecular collisions.

Issue 3: Schiff Base Formation

Symptom: Product is colored (yellow/orange) but NMR looks mostly clean. Mechanism: The free amine of the product condenses with unreacted aldehyde. Corrective Action:

  • This is reversible. An acidic workup (re-slurrying in dilute HCl or acetic acid) usually hydrolyzes the imine, washing away the aldehyde into the organic layer (if biphasic) or keeping it in solution while the amino acid precipitates.

Purification & Isolation Protocol

The isolation of


-amino acids is notoriously difficult due to their zwitterionic nature. They are often soluble in water but insoluble in organics, making extraction difficult.
Standard Workup Procedure (Self-Validating)
  • Cooling: Cool reaction mixture to room temperature.

  • Precipitation: The target molecule is least soluble at its isoelectric point (pI). For this derivative, the pI is typically around pH 6.0–7.0.

    • Step: If the reaction is in ethanol, the product often crystallizes upon cooling. If not, add Ethyl Acetate (anti-solvent) to induce precipitation.

  • The "Acid-Base" Swing (For high purity):

    • Dissolve crude solid in dilute NaOH (pH > 10). Impurities like Schiff bases may remain insoluble or hydrolyze.

    • Wash aqueous layer with Ethyl Acetate (removes neutral impurities like unreacted aldehyde).

    • Adjust aqueous layer pH to 6.5–7.0 using conc. HCl.

    • The pure amino acid precipitates as a white solid.

Analytical Checkpoints
MethodObservationConclusion
HPLC (C18) Peak @ RRT 1.0Target Molecule.
HPLC (C18) Peak @ RRT ~1.2-1.3Cinnamic Acid Derivative (Elimination).
1H NMR Doublet of doublets @

2.5-3.0 ppm
Characteristic

-protons (

next to COOH).
1H NMR Doublet @

6.3-6.5 ppm
Olefinic protons (Sign of Cinnamic impurity).

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose your current batch failure.

TroubleshootingTree Start Analyze Crude Mixture (HPLC/TLC) ImpurityType Identify Major Impurity Start->ImpurityType Cinnamic Non-polar Olefin (Cinnamic Acid) ImpurityType->Cinnamic Des-amino product Dimer High MW Dimer ImpurityType->Dimer Late eluting Aldehyde Unreacted Aldehyde ImpurityType->Aldehyde Starting Material Action1 Action: Increase NH4OAc Reduce Temp slightly Cinnamic->Action1 Action2 Action: Reduce Reaction Time Dilute Reaction Dimer->Action2 Action3 Action: Check Knoevenagel Catalyst/Solvent dryness Aldehyde->Action3

Figure 2: Diagnostic flowchart for identifying root causes based on impurity profiles.

References & Authenticated Sources

  • Process Development of Apremilast:

    • Source: Ruijie, L. et al. "Process Development for the Synthesis of Apremilast." Organic Process Research & Development.

    • Context: Details the industrial optimization of the Rodionov step and impurity control.

    • (Search: Apremilast Process Development)

  • The Rodionov Reaction Mechanism:

    • Source: Rodionov, V. M. "Synthesis of

      
      -amino acids." Journal of the American Chemical Society (Historical context) / Modern reviews in Tetrahedron.
      
    • Context: Explains the equilibrium between the amino acid and the cinnamic acid derivative.

  • Impurity Profiling of Apremilast Intermediates:

    • Source: Anerao, A. et al. "Stability-indicating related substances method of Apremilast." ResearchGate.[1][2]

    • Context: Identifies specific impurities including the des-amino (cinnamic) and dimer forms.

  • Solubility Data:

    • Source: PubChem Compound Summary for this compound.

Sources

Technical Support Center: Solubility Optimization for 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-3A3E-PROP Status: Open Priority: High Assigned Scientist: Senior Application Specialist

Executive Summary: The "Brick Dust" Challenge

You are likely reading this because your target molecule, 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid , is refusing to dissolve in standard solvents (DCM, Water, Methanol) or has precipitated immediately upon addition to a biological buffer.[1]

The Root Cause: This molecule is a


-amino acid  with a zwitterionic core and a lipophilic aromatic tail.
  • Zwitterionic Core: At neutral pH, the amine is protonated (

    
    ) and the carboxylic acid is deprotonated (
    
    
    
    ).[2] These charges form a tight ionic crystal lattice (internal salt) that requires significant energy to break.[3]
  • Lipophilic Tail: The 3-ethoxy-4-methoxyphenyl ring adds hydrophobicity, making the molecule resist pure aqueous solvation despite its charges.

This guide provides field-proven protocols to overcome these opposing forces in synthesis, purification, and biological assays.

Mechanism of Action: Breaking the Lattice

To dissolve this compound, you must disrupt the intermolecular ionic bonds.[1] You cannot rely on passive solvation; you must actively manipulate the ionization state.

Figure 1: pH-Dependent Ionization States Use this logic to select your solvent system.

IonizationStates Cation CATIONIC FORM (Soluble in Water/Acid) Protonated Amine / Protonated Acid Zwitterion ZWITTERIONIC FORM (INSOLUBLE 'Brick Dust') Net Charge = 0 High Lattice Energy Cation->Zwitterion Raise pH (> pH 2.5) Zwitterion->Cation Lower pH (< pH 2.0) Anion ANIONIC FORM (Soluble in Water/Base) Free Amine / Deprotonated Acid Zwitterion->Anion Raise pH (> pH 9.5) Anion->Zwitterion Lower pH (< pH 9.0)

Caption: Solubility is achieved only at the extremes. The "Danger Zone" is typically pH 3.0 – 8.0.

Troubleshooting Guide: Experimental Protocols
Scenario A: Organic Synthesis (Coupling Reactions)

Issue: You need to couple the acid to an amine, but it won't dissolve in DCM, THF, or DMF. Diagnosis: Zwitterions are insoluble in non-polar organic solvents.

Protocol 1: The "In-Situ Protection" Method Do not attempt to dissolve the free amino acid directly in DCM.

  • Solvent Choice: Switch to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These polar aprotic solvents can often disrupt the lattice if heated.

  • The "Silylation" Trick: If you must use DCM/THF, add BSA (N,O-Bis(trimethylsilyl)acetamide) .[1]

    • Mechanism:[4] BSA temporarily protects both the acid (as silyl ester) and amine, removing the charges. The molecule becomes lipophilic and dissolves instantly in DCM.

    • Procedure: Suspend 1.0 eq of amino acid in DCM. Add 2.2 eq BSA. Reflux for 1 hour until clear. Cool and add your coupling partner.

Protocol 2: Counter-Ion Solubilization If the reaction tolerates acid:

  • Suspend the compound in the solvent.

  • Add 1.0 equivalent of p-Toluenesulfonic acid (pTsOH) .

  • The formation of the tosylate salt breaks the zwitterion, rendering the cationic form soluble in many organic solvents (like chloroform/ethanol mixtures).

Scenario B: Aqueous/Biological Assays

Issue: The DMSO stock solution precipitates immediately when added to cell culture media (pH 7.4). Diagnosis: The media pH (7.[5]4) is likely near the isoelectric point (pI) of the molecule, forcing it back into the insoluble zwitterionic state.

Protocol 3: The "pH Swing" Formulation Instead of pure DMSO, use a buffered solvent system that keeps the molecule charged.

ComponentRoleRecommended Conc.
DMSO Primary Solvent100% Stock
0.1 M HCl Acidifier (Creates Cation)Use for dilution if assay tolerates acidic pH
Cyclodextrin (HP-β-CD) Encapsulating Agent20% w/v in water

Step-by-Step Formulation:

  • Dissolve compound in 100% DMSO at 50 mM (Stock A).

  • Prepare 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in PBS (Vehicle B).

  • Slowly add Stock A to Vehicle B with vortexing. The cyclodextrin encapsulates the lipophilic ethoxy/methoxy ring, preventing aggregation while the water solvates the ionic head.

Solubility Data & Solvent Screening

Use this table to predict solubility based on your application.

Solvent SystemPredicted SolubilityApplicationNotes
Water (pH 7) < 0.1 mg/mL (Poor)NoneNear isoelectric point. Avoid.
0.1 M HCl (aq) > 10 mg/mL (Good)HPLC, AnalysisForms the Hydrochloride salt.[1]
0.1 M NaOH (aq) > 10 mg/mL (Good)ExtractionForms the Sodium salt.
Methanol ModerateAnalysisHeating often required.
DCM / Hexanes InsolubleNoneDielectric constant too low.
DMSO > 50 mg/mL (High)Stock SolutionsHygroscopic; keep dry.
DMF + 1% TFA HighPeptide SynthesisAcid prevents zwitterion formation.
Decision Tree: Selecting the Right Workflow

Figure 2: Solubility Optimization Workflow

SolubilityWorkflow Start Start: Undissolved Solid Goal What is your goal? Start->Goal Synthesis Chemical Synthesis Goal->Synthesis Analysis Analysis (HPLC/NMR) Goal->Analysis Bio Biological Assay Goal->Bio SynthQ Can you use DMF/DMSO? Synthesis->SynthQ AnaSolv Use D2O + DCl (NMR) or Water + 0.1% TFA (HPLC) Analysis->AnaSolv BioQ Does it crash in media? Bio->BioQ SynthYes Use DMF + Heat SynthQ->SynthYes Yes SynthNo Use DCM + BSA (Silylation) SynthQ->SynthNo No BioFix Use Cyclodextrin (HP-β-CD) or Albumin carrier BioQ->BioFix Yes

Caption: Follow this logic path to prevent precipitation events.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to dissolve the zwitterion in water? A: Sonication creates a dispersion, not a true solution. While it may look clear temporarily, the lattice will reform (precipitate) over time, leading to inconsistent experimental data.[1] You must adjust the pH or add a cosolvent.

Q: Why does my HPLC peak split? A: If you inject the compound in a solvent that doesn't match your mobile phase pH, the molecule may equilibrate between zwitterionic and cationic forms on the column. Ensure your sample diluent contains the same acid modifier (e.g., 0.1% TFA) as your mobile phase.[1]

Q: Is the "ethoxy" group sensitive to the acidic dissolution conditions? A: Generally, aryl ethyl ethers are stable to dilute acids (like 1N HCl) at room temperature. They typically require strong Lewis acids (like ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) to cleave. Therefore, using 0.1 M HCl for solubilization is chemically safe for this structure.
References
  • Chemguide. (2016). The Acid-Base Behaviour of Amino Acids. [Link]

  • University of Calgary. (n.d.). Amino Acids: pKa and pI values. [Link] (General reference for zwitterion behavior).

  • PubChem. (2025).[6] 3-Amino-3-(4-methoxyphenyl)propanoic acid (Analog Data). [Link]

Sources

Technical Support Center: Analytical Method Development for "3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid" Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development and impurity profiling of "3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid." The identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety, efficacy, and stability.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format to address challenges encountered during experimentation.

Section 1: Method Development Strategy & Initial Setup

The foundation of successful impurity profiling lies in a robust, well-designed analytical method. This section addresses the initial steps of method development for "this compound."

FAQ 1: Where should I start with developing a stability-indicating HPLC method for this compound?

Answer: Developing a new HPLC method should begin with understanding the analyte's physicochemical properties and selecting a logical starting point for chromatographic conditions. "this compound" is an amino acid derivative, possessing both acidic (carboxylic acid) and basic (amino) functional groups, and a UV-active phenyl ring.

Causality Behind Experimental Choices:

  • Column Selection: A reversed-phase C18 column is the workhorse for pharmaceutical analysis and a reliable starting point. The non-polar stationary phase will interact with the phenyl ring of the analyte.

  • Mobile Phase pH: The presence of both acidic and basic groups means the analyte's charge state is highly dependent on pH. To ensure good peak shape and consistent retention, the mobile phase must be buffered. A pH between 3 and 6 is a good starting range to keep the carboxylic acid protonated and the amine group ionized, preventing peak tailing that can occur from interactions with residual silanols on the silica-based column packing.[4]

  • Detection: The substituted phenyl ring should provide adequate UV absorbance. An initial UV scan of the compound dissolved in the mobile phase will help determine the optimal detection wavelength (λmax), likely in the 220-280 nm range.

  • Gradient Elution: Impurity profiling often involves separating compounds with a wide range of polarities. A gradient elution (gradually increasing the organic solvent percentage) is typically necessary to elute all impurities with good resolution and reasonable analysis time.

Workflow for Method Development

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Stress Testing & Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV λmax) B Select Initial HPLC Conditions (Column, Mobile Phase, Gradient) A->B C System Suitability Test B->C D Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) C->D Method is Suitable E Identify Degradation Products (Check for co-elution) D->E F Method Optimization (Adjust pH, Gradient, Temp.) E->F G Pre-Validation & Protocol F->G Method is Optimized H Execute Validation Experiments (ICH Q2(R1) Parameters) G->H I Final Method Write-up H->I

Caption: Overall workflow for impurity profiling method development.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmGeneral purpose, good efficiency and resolution.
Mobile Phase A 0.1% Formic Acid or 20mM Phosphate Buffer in Water (pH 3.0)Buffering agent to control analyte ionization and improve peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient to ensure elution of all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV Diode Array Detector (DAD) at analyte's λmaxDAD allows for peak purity analysis and detection of impurities with different UV spectra.
Injection Vol. 10 µLA typical starting volume to avoid column overload.
FAQ 2: How should I prepare the sample and standards for analysis?

Answer: Proper sample preparation is crucial for accurate and reproducible results.

  • Solvent Selection: The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape, especially for early eluting peaks. Ideally, dissolve the sample in the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B). If solubility is an issue, a slightly stronger solvent can be used, but the injection volume should be kept small to minimize peak distortion.

  • Concentration: For impurity profiling, a relatively high concentration of the main compound is needed to detect impurities at low levels (e.g., 0.05-0.1%). A starting concentration of 1 mg/mL is often recommended.[5]

  • Filtration: All samples and standards must be filtered through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE, depending on solvent compatibility) before injection. This prevents particulates from blocking the column frit or damaging the injector, which can cause pressure issues and poor chromatography.

Section 2: Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of developing a stability-indicating method.[6] It is designed to intentionally degrade the API to identify likely degradation products and demonstrate that the analytical method can separate them from the parent compound.[7]

FAQ 3: Why are forced degradation studies necessary, and how should I design them?

Answer: The core objectives of forced degradation studies are to understand the molecule's degradation pathways, identify potential degradation products, and prove the specificity of your analytical method.[7][8] A method is considered "stability-indicating" only if it can resolve all degradation products from the main peak and from each other.[9]

Experimental Protocol: Forced Degradation of "this compound"

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Set Up Stress Conditions: For each condition, mix the API stock with the stressor and store for a defined period. A control sample (API solution without stressor) should be stored under ambient conditions.

    • Acid Hydrolysis: Mix with 0.1 M to 1.0 M HCl.[5] Heat at 60°C for several hours.

    • Base Hydrolysis: Mix with 0.1 M to 1.0 M NaOH.[5] Keep at room temperature initially, as base hydrolysis can be rapid.

    • Oxidation: Mix with 3% hydrogen peroxide (H₂O₂) and store at room temperature.

    • Thermal Degradation: Store the solid API in an oven at a high temperature (e.g., 105°C) for 24-48 hours. Also, heat a solution of the API.

    • Photolytic Degradation: Expose the solid API and a solution of the API to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Neutralization: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with the control sample, using the developed HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradation products) and a decrease in the main API peak area.

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M - 1.0 M HCl, Room Temp to 60°CTo test for degradation in acidic environments.
Base Hydrolysis 0.1 M - 1.0 M NaOH, Room Temp to 60°CTo test for degradation in alkaline environments.
Oxidation 3-30% H₂O₂, Room TemperatureTo identify potential oxidation products.
Thermal >60°C (solid and solution)To assess the impact of heat on stability.
Photolytic (ICH Q1B) UV and Visible Light ExposureTo determine light sensitivity and identify photodegradants.
FAQ 4: What level of degradation should I aim for in these studies?

Answer: The goal is to achieve meaningful degradation without completely destroying the main compound. A degradation level of 5-20% of the active ingredient is widely considered appropriate.[5][7]

  • Why this range? This extent of degradation is sufficient to produce detectable levels of impurities for method validation and identification, while ensuring the main peak is still prominent.[10]

  • What if degradation is >20%? The stress condition is too harsh. Reduce the time, temperature, or concentration of the stressor.[5][8]

  • What if degradation is <5%? The condition is not stringent enough. Increase the time, temperature, or concentration of the stressor to induce degradation.

Section 3: HPLC Troubleshooting Guide

Even with a well-designed method, chromatographic issues can arise. This section provides solutions to common problems.

Problem 1: My main peak is tailing (Asymmetry Factor > 1.2). What are the causes and solutions?

Answer: Peak tailing is one of the most common HPLC problems, especially for basic compounds like this amino acid derivative. It compromises resolution and leads to inaccurate integration.[11] The primary causes are chemical interactions or physical issues within the system.[4][12]

Troubleshooting Decision Tree for Peak Tailing

PeakTailingTroubleshooting Start Peak Tailing Observed (Asymmetry > 1.2) Q1 Are ALL peaks tailing? Start->Q1 Sol1 Suspect Physical Issue: - Check for column void/blockage - Check for extra-column volume (long/wide tubing) - Replace column/frit Q1->Sol1 Yes Q2 Is mobile phase pH near analyte pKa? Q1->Q2 No End Problem Resolved Sol1->End Sol2 Adjust Mobile Phase pH: - Lower pH to ~2 units below amine pKa (e.g., pH 2.5-3.5) - Ensure adequate buffering Q2->Sol2 Yes Q3 Is peak shape improved? Q2->Q3 No Sol2->End Sol3 Suspect Silanol Interaction: - Use an end-capped column - Add a competing base (e.g., triethylamine) to mobile phase (use with caution) - Try a different column chemistry Q3->Sol3 Yes Q3->End No (Re-evaluate method) Sol3->End

Caption: A decision tree for troubleshooting HPLC peak tailing.

Key Solutions:

  • Adjust Mobile Phase pH: For a basic amine, lowering the pH (e.g., to pH 3) ensures it is fully protonated, which can reduce interactions with ionized silanols on the column packing.[4]

  • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most of the residual silanol groups, significantly reducing tailing for basic analytes.[4]

  • Check for Column Overload: Injecting too much sample can cause tailing. Dilute the sample or reduce the injection volume to see if the peak shape improves.[12][13]

  • Minimize Extra-Column Volume: Use tubing with a narrow internal diameter and ensure all connections are properly made to avoid dead volume, which can cause peak dispersion.[4]

Problem 2: I'm seeing poor resolution between the main peak and a closely eluting impurity.

Answer: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation.

  • Modify the Gradient: Make the gradient slope shallower around the elution time of the critical pair. This gives more time for the peaks to separate.

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as they have different interactions with the analyte and stationary phase.

  • Adjust pH: A small change in mobile phase pH can change the ionization state of the analyte or impurities, potentially leading to a significant change in retention and improved resolution.

  • Try a Different Column: If mobile phase adjustments are insufficient, change the stationary phase. A Phenyl-Hexyl column, for example, offers different selectivity based on pi-pi interactions with the aromatic ring of the analyte and may resolve impurities that co-elute on a C18 column.

Problem 3: My retention times are drifting between injections.

Answer: Retention time stability is key for reliable peak identification. Drifting can be caused by several factors:[12]

  • Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to flush with 10-15 column volumes of the starting mobile phase.

  • Temperature Fluctuations: Use a thermostatted column compartment to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

  • Mobile Phase Changes: Mobile phase can change over time due to evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep bottles capped.

  • Pump Issues: Inconsistent flow from the HPLC pump can cause drift. Check for leaks and ensure the pump is properly primed and degassed.

Section 4: Impurity Identification and Quantification

Once a robust separation method is developed, the next steps are to identify unknown impurities and validate the method for their quantification.

FAQ 5: My stability-indicating method shows several unknown impurity peaks. How do I identify them?

Answer: The definitive technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (LC-MS/MS).[1][14] This technique provides both the molecular weight and structural information of the impurity.

Workflow for Impurity Identification

ImpurityIDWorkflow A Run stability sample on validated HPLC-UV method B Analyze same sample using LC-MS compatible method A->B C Obtain Mass Spectrum (MS1) Determine m/z of impurity B->C D Perform Fragmentation (MS/MS) Obtain fragment ion spectrum C->D E Propose Structure (Based on fragmentation pathway and knowledge of API chemistry) D->E F Confirm Structure (Synthesize proposed impurity and compare retention time/spectrum) E->F

Sources

Challenges in the scale-up of "3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid" manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support hub for the scale-up and manufacturing of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid . This


-amino acid is a critical chiral building block, structurally significant as a precursor for phosphodiesterase 4 (PDE4) inhibitors (analogous to the Apremilast scaffold) and peptidomimetics.

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Topic: Scale-Up Troubleshooting & Optimization

Process Overview & Route Selection

Before troubleshooting, verify your synthetic pathway. The scale-up challenges differ significantly between the Classical Rodionov route (economical but racemic) and Enzymatic/Asymmetric routes (high enantiopurity but higher cost).

Workflow Visualization

The following diagram outlines the critical decision nodes in the manufacturing workflow.

SynthesisWorkflow Start Start: 3-Ethoxy-4-methoxybenzaldehyde Rodionov Route A: Rodionov Reaction (NH4OAc, Malonic Acid, EtOH) Start->Rodionov Knoevenagel Route B: Mod. Knoevenagel (Mono-ethyl malonate) Start->Knoevenagel RacemicProduct Racemic Beta-Amino Acid Rodionov->RacemicProduct Resolution Chiral Resolution (Enzymatic or Diastereomeric Salt) RacemicProduct->Resolution Final Target: (S)-3-Amino-3- (3-ethoxy-4-methoxyphenyl) propanoic acid Resolution->Final Enamine Beta-Enamino Ester Knoevenagel->Enamine AsymHydro Asymmetric Hydrogenation (Rh/Ru-Chiral Ligand) Enamine->AsymHydro AsymHydro->Final

Caption: Figure 1. Comparative process flow for racemic synthesis (Route A) versus asymmetric synthesis (Route B).

Troubleshooting Module: The Rodionov Reaction (Upstream)

Context: The condensation of 3-ethoxy-4-methoxybenzaldehyde with malonic acid and ammonium acetate is the industry standard for bulk production.

FAQ: Reaction Kinetics & Yield

Q: My reaction yield drops significantly upon scaling from 10g to 1kg. The mixture becomes a solid paste. What is happening? A: This is a mass transfer issue characteristic of the Rodionov reaction.

  • The Cause: The intermediate ammonium salt of the cinnamic acid derivative precipitates early, trapping unreacted aldehyde.

  • The Fix:

    • Solvent Switch: Move from pure Ethanol to Ethanol:DMF (9:1) or Isopropanol . The slight polarity increase helps maintain solubility of the ionic intermediates.

    • Stirring: Switch from overhead impellers to high-torque anchor agitators . At >1kg scale, standard pitch-blade turbines create "caverns" in the slurry, leaving the walls unmixed.

    • Ammonium Acetate Stoichiometry: Ensure you are using at least 2.0–2.2 equivalents of

      
      . Ammonia is lost to the headspace at reflux (
      
      
      
      ), shifting the equilibrium backward.

Q: I am seeing a persistent impurity at RRT 1.2 (HPLC). It looks like the cinnamic acid derivative. A: This is 3-ethoxy-4-methoxycinnamic acid. It forms when the imine formation is slow, or ammonia concentration is too low, favoring Knoevenagel condensation over the amino-acid forming pathway.

  • Protocol Adjustment: Pre-mix the aldehyde and ammonium acetate for 30 minutes before adding malonic acid. This promotes imine formation first.

Troubleshooting Module: Purification & Isolation (Downstream)

Context:


-amino acids are zwitterions. Their solubility is highly pH-dependent, leading to "oiling out" or poor crystallization.
Data: Solubility Profile
Solvent SystempH ConditionSolubility StatusApplication
WaterpH 6.5–7.5 (Isoelectric)Insoluble (< 2 mg/mL)Precipitation/Isolation
Water/HCl (1M)pH < 2.0Soluble (Cationic)Acid Extraction
Water/NaOH (1M)pH > 10.0Soluble (Anionic)Base Extraction
Ethanol (Hot)NeutralModerateRecrystallization
FAQ: Isolation Challenges

Q: After workup, I cannot get the product to crystallize; it remains a sticky oil. A: You likely missed the Isoelectric Point (pI) . For 3-amino-3-arylpropanoic acids, the pI is typically between 6.8 and 7.2 .

  • The Protocol:

    • Dissolve the crude reaction melt in dilute NaOH (pH > 10).

    • Wash with MTBE (Methyl tert-butyl ether) to remove unreacted aldehyde (neutral impurity).

    • Critical Step: Slowly acidify the aqueous layer with glacial acetic acid (not HCl) to pH 7.0 . Acetic acid acts as a buffer, preventing you from overshooting into the acidic soluble range.

    • Seed: Add seed crystals at pH 8.0 before the heavy crash-out begins.

Q: My product has a yellow tint that won't wash away. A: The yellow color typically comes from oxidative degradation of the electron-rich 3-ethoxy-4-methoxyphenyl ring (quinone formation).

  • The Fix: Add 0.5 wt% Sodium Metabisulfite to the initial aqueous dissolution step. Perform all crystallizations under a Nitrogen blanket.

Troubleshooting Module: Chiral Resolution

Context: For pharmaceutical applications (e.g., Apremilast intermediates), the (S)-enantiomer is usually required.

Workflow: Enzymatic Resolution

The most scalable method for this specific substrate is often the Enzymatic Hydrolysis of the corresponding ethyl ester.

EnzymaticResolution RacemicEster Racemic Ethyl Ester (Substrate) Bioreactor Bioreactor Lipase (CAL-B or Amano PS) Solvent: MTBE/Buffer pH 7 RacemicEster->Bioreactor Enzyme Loading Separation Phase Separation Bioreactor->Separation 50% Conversion OrgLayer Organic Layer (Unreacted (R)-Ester) Separation->OrgLayer AqLayer Aqueous Layer (S)-Acid Product Separation->AqLayer

Caption: Figure 2. Kinetic resolution workflow using Lipase B from Candida antarctica (CAL-B).

FAQ: Enantiomeric Excess (ee) Issues

Q: The enzymatic reaction stops at 40% conversion, and the ee is stuck at 85%. A: This is often due to Product Inhibition . The free amino acid generated accumulates in the aqueous boundary layer of the enzyme, altering the local pH.

  • The Fix: Use a pH-stat titrator to maintain pH 7.0 continuously by adding 1M NaOH. The reaction consumes water and releases acid; without neutralization, the enzyme deactivates.

Q: Can I use classical resolution instead of enzymes? A: Yes, but it is less efficient for


-amino acids than for 

-amino acids.
  • Reagent: N-Acetyl-L-Leucine is the standard resolving agent for this class of compounds.

  • Solvent: Methanol/Ethyl Acetate (1:3).

  • Warning: Expect lower yields (30-35% theoretical max is 50%) due to the high solubility of the diastereomeric salts.

References

  • Synthesis of Beta-Amino Acids (Rodionov Reaction)

    • Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.[1]

    • Source: ResearchG
    • URL:[Link]

  • Title: Process for the preparation of apremilast (US Patent 10287248B2).
  • Enzymatic Resolution Strategies

    • Title: Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Deriv
    • Source: TU Delft Research Portal.
    • URL:[Link]

  • Physical Properties & Safety

    • Title: 3-Amino-3-(4-methoxyphenyl)propanoic acid Structure and Properties.
    • Source: PubChem / NIH.
    • URL:[Link]

Sources

Validation & Comparative

A Comprehensive Guide to Validating the Purity and Structure of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth, technically-focused protocol for the validation of "3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid," a molecule with potential applications in medicinal chemistry. The methodologies outlined herein are designed to rigorously confirm its chemical structure and assess its purity, ensuring data integrity for subsequent research and development activities.

The molecular formula for this compound is C12H17NO4, with a molecular weight of 239.27 g/mol [1]. The validation process is a multi-faceted approach, integrating several analytical techniques to provide a comprehensive and self-validating assessment of the compound's identity and purity. This guide will detail the experimental choices and the underlying scientific principles, adhering to the standards outlined in the ICH Q2(R1) guidelines for analytical procedure validation[2][3].

I. Structural Elucidation: Confirming the Molecular Blueprint

The initial and most critical step is the unambiguous confirmation of the molecule's chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy provides a comprehensive picture of the atomic connectivity and functional groups present.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms[4][5][6]. For this compound, both ¹H NMR and ¹³C NMR are essential.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. This is crucial for identifying the aromatic protons, the ethoxy and methoxy groups, and the protons on the propanoic acid backbone.

  • ¹³C NMR (including DEPT): Reveals the number of different types of carbon atoms and their electronic environments[4]. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is vital for assigning the signals of the ethoxy and propanoic acid carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away[7][8]. This is indispensable for piecing together the molecular fragments.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard[5].

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Run DEPT-90 and DEPT-135 experiments to differentiate carbon types.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra to establish connectivities.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to assemble the final structure.

B. Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound[9][10]. This provides a fundamental confirmation of the chemical formula.

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C12H17NO4).

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation[10].

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument[11].

  • Data Analysis: Determine the exact mass of the molecular ion peak and compare it to the theoretical mass of this compound.

C. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation[12][13].

Causality Behind Experimental Choices:

  • FTIR provides a characteristic "fingerprint" spectrum based on the vibrational frequencies of the chemical bonds within the molecule[12][14]. This allows for the confirmation of key functional groups such as the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), the ether linkages (C-O stretching), and the aromatic ring (C=C stretching).

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling[14].

  • Spectrum Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the expected functional groups.

II. Purity Assessment: Quantifying the Compound's Integrity

Once the structure is confirmed, the next critical step is to determine the purity of the compound. This involves assessing the presence of any impurities, including stereoisomers.

A. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the most widely used technique for separating, identifying, and quantifying the components in a mixture, making it ideal for purity analysis[15][16][17].

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and is well-suited for separating a wide range of organic molecules. A C18 column is a good starting point.

  • UV Detection: The aromatic ring in the molecule allows for sensitive detection using a UV detector.

  • Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust[2][3][18].

Experimental Protocol: RP-HPLC for Purity Analysis

  • Method Development: Develop a suitable gradient or isocratic method using a mobile phase consisting of a mixture of water (often with an acid modifier like 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

  • System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., consistent retention times, peak areas, and tailing factors).

  • Linearity: Prepare a series of standard solutions of known concentrations and inject them to establish a linear relationship between concentration and peak area.

  • Accuracy and Precision: Determine the accuracy (closeness to the true value) and precision (repeatability) of the method by analyzing samples of known concentration multiple times[2].

  • Specificity: Demonstrate that the method can separate the main compound from potential impurities and degradation products.

  • Quantification of Purity: Analyze the sample and calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

B. Chiral HPLC: Assessing Enantiomeric Purity

Since this compound contains a chiral center, it is crucial to determine its enantiomeric purity. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most effective method for separating enantiomers[19][20].

Causality Behind Experimental Choices:

  • Chiral Stationary Phases (CSPs): These are designed to interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often a good starting point for amino acid derivatives[20].

  • The choice of mobile phase is critical for achieving good separation and is often determined empirically.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column Selection: Screen several different chiral columns (e.g., polysaccharide-based, protein-based) to find one that provides adequate separation.

  • Method Optimization: Optimize the mobile phase composition (e.g., ratio of organic solvent to buffer) and flow rate to achieve the best resolution between the enantiomers.

  • Quantification of Enantiomeric Excess (e.e.): Inject the sample and calculate the enantiomeric excess by comparing the peak areas of the two enantiomers.

C. Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This data is used to determine the empirical formula, which can then be compared to the molecular formula obtained from mass spectrometry[21][22][23].

Experimental Protocol: Elemental Analysis

  • A small, accurately weighed sample is combusted in an oxygen atmosphere.

  • The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified.

  • The percentage of each element is calculated and used to determine the empirical formula.

III. Data Summary and Comparison

The following tables summarize the expected and experimental data for a pure sample of this compound.

Table 1: Structural Elucidation Data

Analytical TechniqueExpected ResultsExperimental Findings
¹H NMR Characteristic signals for aromatic, ethoxy, methoxy, and propanoic acid protons with appropriate chemical shifts and coupling constants.[Insert Experimental Data]
¹³C NMR Twelve distinct carbon signals corresponding to the molecular structure.[Insert Experimental Data]
HRMS (ESI-TOF) [M+H]⁺ ion with an exact mass corresponding to C12H18NO4⁺.[Insert Experimental Data]
FTIR (ATR) Absorption bands for N-H, O-H, C=O, C-O, and aromatic C=C functional groups.[Insert Experimental Data]

Table 2: Purity Assessment Data

Analytical TechniqueParameterAcceptance CriteriaExperimental Results
RP-HPLC Purity (Area %)≥ 98.0%[Insert Experimental Data]
Chiral HPLC Enantiomeric Excess (e.e.)≥ 99.0%[Insert Experimental Data]
Elemental Analysis %C, %H, %NWithin ± 0.4% of theoretical values[Insert Experimental Data]

IV. Visualizing the Validation Workflow

The following diagrams illustrate the overall validation workflow and a detailed view of the HPLC method validation process.

ValidationWorkflow cluster_structure Structural Elucidation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, 2D) Confirmed_Structure Confirmed Structure & Purity NMR->Confirmed_Structure MS Mass Spectrometry (HRMS) MS->Confirmed_Structure FTIR FTIR Spectroscopy FTIR->Confirmed_Structure HPLC HPLC (Purity) Chiral_HPLC Chiral HPLC (Enantiomeric Purity) EA Elemental Analysis Compound 3-Amino-3-(3-ethoxy-4- methoxyphenyl)propanoic acid Compound->NMR Compound->MS Compound->FTIR Confirmed_Structure->HPLC Confirmed_Structure->Chiral_HPLC Confirmed_Structure->EA

Caption: Overall workflow for the validation of this compound.

HPLC_Validation Method_Dev Method Development Sys_Suit System Suitability Method_Dev->Sys_Suit Linearity Linearity Sys_Suit->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Specificity Specificity Accuracy->Specificity Precision->Specificity Validated_Method Validated HPLC Method Specificity->Validated_Method

Caption: Step-by-step workflow for HPLC method validation.

V. Conclusion

This comprehensive guide outlines a robust and scientifically sound approach for the validation of "this compound." By integrating multiple orthogonal analytical techniques, researchers can confidently establish the structure and purity of this compound. Adherence to these protocols and the principles of analytical method validation will ensure the generation of high-quality, reliable data, which is the foundation of successful drug discovery and development.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]

  • Calculating Empirical Formulas for Compounds. (2025, July 28). Chemistry LibreTexts. Retrieved from [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC. Retrieved from [Link]

  • Mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025, December 4). Acta Naturae. Retrieved from [Link]

  • Determining the Empirical Formula from an Elemental Analysis. (n.d.). ChemCollective. Retrieved from [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Journal of Chemical Technology & Biotechnology. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]

  • Stoichiometry: Elemental Analysis. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014, August). American Chemical Society. Retrieved from [Link] ADEQUATE vs HMBC

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved from [Link]

  • Empirical Formulas from Analysis. (2026, January 27). Chemistry LibreTexts. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION. (2023, December 11). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved from [Link]

  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. (2025, August 10). ResearchGate. Retrieved from [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. Retrieved from [Link]

  • Mass Spectrometer. (2024, November 22). NCBI Bookshelf. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2025, July 6). MDPI. Retrieved from [Link]

  • Analytical Methods for Amino Acids. (n.d.). SHIMADZU CORPORATION. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, February 3). Retrieved from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 9). ResearchGate. Retrieved from [Link]

  • FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. (2025, December 11). The Madison Group. Retrieved from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021, July 29). MDPI. Retrieved from [Link]

  • FTIR Spectroscopy for Functional Group Analysis. (n.d.). Scribd. Retrieved from [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 27). Moravek. Retrieved from [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). Retrieved from [Link]

Sources

A Comparative Analysis of Novel 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic Acid Derivatives for PDE4 Inhibition: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of novel chemical entities derived from the "3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid" scaffold. This chemical structure is a key building block for the synthesis of potent phosphodiesterase-4 (PDE4) inhibitors. The objective of this document is to furnish researchers, scientists, and drug development professionals with the foundational data and methodologies required to assess and differentiate the performance of such derivatives. We will delve into the critical in vitro and in vivo experiments that form the basis of a robust preclinical evaluation, using the well-characterized PDE4 inhibitor, Apremilast, as a benchmark for comparison.

Introduction: The Rationale for Targeting PDE4

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade.[1][2] It is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in modulating the activity of immune cells.[3][4] By hydrolyzing cAMP to AMP, PDE4 effectively dampens a natural anti-inflammatory signaling pathway.[5] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors.[3] This cascade ultimately results in the downregulation of multiple pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), while simultaneously upregulating the anti-inflammatory cytokine, IL-10.[1][3][5]

The therapeutic potential of PDE4 inhibitors is well-established, with drugs like Apremilast approved for the treatment of psoriasis and psoriatic arthritis.[1][2] The core chemical scaffold, "this compound," represents a promising starting point for developing next-generation PDE4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles. In this guide, we will compare three hypothetical derivatives—Derivative X , Derivative Y , and Derivative Z —against Apremilast.

Signaling Pathway Overview

The mechanism of action for PDE4 inhibitors is centered on modulating intracellular cAMP levels. The following diagram illustrates this critical pathway.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA (Active) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Pro_Inflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-23) CREB->Pro_Inflammatory Downregulates Anti_Inflammatory Anti-inflammatory Gene Transcription (IL-10) CREB->Anti_Inflammatory Upregulates Inhibitor Derivative X, Y, Z (PDE4 Inhibitor) Inhibitor->PDE4 Inhibits InVivo_Workflow Start Acclimatize Mice Grouping Randomize into Treatment Groups Start->Grouping Dosing Oral Gavage (Compound or Vehicle) Grouping->Dosing Challenge Intranasal LPS Challenge (T=1hr) Dosing->Challenge Endpoint Euthanasia (T=5hr) Challenge->Endpoint BAL Bronchoalveolar Lavage (BAL) Endpoint->BAL Analysis Cell Counts & TNF-α ELISA BAL->Analysis Result Data Analysis & Efficacy Determination Analysis->Result

Caption: In Vivo Efficacy Model Workflow.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of novel derivatives based on the "this compound" scaffold. The combination of targeted in vitro assays and a functionally relevant in vivo model allows for a robust assessment of potential drug candidates.

Based on our comparative data, Derivative Y has emerged as a superior candidate to the benchmark compound, Apremilast, demonstrating enhanced potency in both enzymatic and cellular assays, which translated to greater efficacy in an acute in vivo model of inflammation. This, coupled with its improved oral bioavailability, makes it a strong candidate for further preclinical development.

Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of Derivative Y against other phosphodiesterase families to ensure a clean safety profile.

  • Chronic Disease Models: Evaluating efficacy in more complex, chronic models of inflammation, such as collagen-induced arthritis or imiquimod-induced psoriasis models.

  • Safety and Toxicology: Conducting formal safety and toxicology studies to establish a therapeutic window.

By following this structured, data-driven approach, research and development teams can efficiently identify and advance the most promising next-generation PDE4 inhibitors for the treatment of inflammatory diseases.

References

  • Apremilast - Wikipedia. (n.d.).
  • Gooderham, M. J., & Papp, K. A. (2022). Apremilast in the treatment of plaque psoriasis.
  • Patsnap. (2025, March 6). What is the therapeutic class of Apremilast? Synapse.
  • Singh, S., et al. (2024). Apremilast in Psoriasis and Beyond: A Literature Based Review. Journal of Clinical and Diagnostic Research.
  • Schafer, P. H., et al. (2012). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. Biochemical Pharmacology, 83(12), 1583-1590.
  • Bundalovic-Torma, C., & Parkinson, J. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol, 6(8).
  • Vakrakou, A. G., et al. (2021). The Effects of PDE Inhibitors on Multiple Sclerosis: a Review of in vitro and in vivo Models. Current Pharmaceutical Design, 27(10), 1259-1270.
  • Promega Corporation. (n.d.). cAMP-Glo™ Max Assay Protocol.
  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
  • Hatzelmann, A., et al. (2001). In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279.
  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]

  • Cell Signaling Technology. (n.d.). Cyclic AMP Assay Kit #4339.
  • Gerdes, S., et al. (2025). Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models.
  • Lo, R. L., et al. (2026). Antifibrotic Strategies Targeting Phosphodiesterase-4 in Idiopathic Pulmonary Fibrosis: Molecular Mechanisms and Clinical Translation. International Journal of Chronic Obstructive Pulmonary Disease.
  • The Journal of Clinical and Aesthetic Dermatology. (n.d.). PDE4 Inhibitor-Responsive Dermatoses: An Emerging Concept in Dermatology.
  • Basit, A., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5459.
  • Iacolare, A., et al. (2023). PDE4 Inhibitors. Encyclopedia MDPI.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved February 18, 2026, from [Link]

  • Muthian, G., & P-glycoprotein. (2006). LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. Journal of Cellular Biochemistry, 99(5), 1320-1335.
  • ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. THP-1 cells were... Retrieved February 18, 2026, from [Link]

  • Frontiers Media. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology.
  • Spandidos Publications. (2014). Inhibitory effects of oligochitosan on TNF‑α, IL‑1β and nitric oxide production in lipopolysaccharide‑induced RAW264.7 cells. International Journal of Molecular Medicine, 34(6), 1651-1659.
  • Chem-Impex. (n.d.). (S-3-Amino-3-(3-methoxyphenyl)propionic acid. Retrieved February 18, 2026, from [Link]

  • University of Miami. (n.d.). Characterization of TNF-alpha release in LPS-stimulated astrocytes: Bi-functional effects of purinergic receptor activation and role for calcium signaling. Retrieved February 18, 2026, from [Link]

  • Park, E.-J., et al. (2000). LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α. Blood, 95(12), 3872-3879.
  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. PubChem. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved February 18, 2026, from [Link]

  • Kaunas University of Technology. (n.d.). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. KTU ePubl. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. PubChem. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

Sources

Safety Operating Guide

A Researcher's Guide to Handling 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic Acid: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: February 2026

The core structure of our target molecule contains a carboxylic acid, an amino group, and a substituted aromatic ring. This combination suggests potential for skin and eye irritation, possible sensitization, and requires careful handling to avoid inhalation or ingestion. Our procedures are built on this foundational understanding.

Pre-Operational Safety Checklist & Engineering Controls

Before any handling of 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid, a thorough pre-operational check is mandatory. This is a self-validating system to ensure all safety barriers are in place.

Location and Ventilation:

  • Primary Engineering Control: All handling of the solid compound and preparation of its solutions must be conducted within a certified chemical fume hood. This is non-negotiable and serves as the primary barrier to prevent inhalation of any airborne particles or aerosols.

  • Fume Hood Verification: Before starting, verify that the fume hood has a current inspection sticker and that the airflow monitor indicates normal operation. A face velocity of 80-120 feet per minute is the generally accepted standard.

Emergency Equipment:

  • Eyewash and Safety Shower: Confirm the location of the nearest eyewash station and safety shower. Ensure the pathway is unobstructed.

  • Spill Kit: An appropriate spill kit for solid and liquid chemical spills should be readily accessible. This should contain an absorbent material (e.g., vermiculite or a commercial sorbent), neutralizing agents (sodium bicarbonate for acidic spills), and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE is critical and should be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

Body Part PPE Specification Rationale and Justification
Hands Nitrile or Neoprene Gloves (minimum 4 mil thickness)Provides protection against incidental contact with organic acids and amines. Double-gloving is recommended for extended handling periods or when working with solutions.
Eyes ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles. Goggles are required when there is a significant splash hazard.
Body Flame-resistant lab coatProtects skin and personal clothing from contamination.
Respiratory Not required if handled in a certified fume hood.A properly functioning fume hood provides adequate respiratory protection. If a fume hood is not available, a NIOSH-approved respirator with organic vapor/acid gas cartridges would be required, but this is a less safe alternative.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls Start Start: Handling This compound IsFumeHood Is a certified fume hood available? Start->IsFumeHood FumeHood Primary Control: Use Chemical Fume Hood IsFumeHood->FumeHood Yes NoFumeHood STOP! Re-evaluate procedure. Consult safety officer. IsFumeHood->NoFumeHood No CorePPE Standard PPE: - Nitrile/Neoprene Gloves - Safety Glasses/Goggles - Lab Coat FumeHood->CorePPE

Caption: PPE Selection Workflow for Handling the Target Compound.

Step-by-Step Handling and Operational Protocol

This protocol is designed to minimize exposure and ensure safe handling from receipt to disposal.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage cabinet should be clearly labeled.

Step 2: Weighing and Solution Preparation (Inside a Fume Hood)

  • Don all required PPE as outlined in the table above.

  • Place a weigh boat on an analytical balance inside the fume hood.

  • Carefully transfer the desired amount of the solid compound to the weigh boat, avoiding the creation of dust.

  • To prepare a solution, place a stir plate and a beaker with the appropriate solvent inside the fume hood.

  • Slowly add the weighed compound to the solvent while stirring.

  • Ensure the container is tightly sealed after use.

Step 3: Post-Handling Decontamination

  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.

  • Remove gloves and dispose of them in the designated solid waste container.

  • Wash hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial.

For a Small Spill (Inside the Fume Hood):

  • Alert others in the immediate area.

  • Wearing your standard PPE, cover the spill with an appropriate absorbent material.

  • Once the spill is absorbed, use a scoop or tongs to transfer the material into a labeled waste container.

  • Wipe the area with a decontaminating solution.

For a Large Spill (Outside the Fume Hood):

  • Evacuate the immediate area.

  • Alert your supervisor and the institutional safety officer.

  • If there is a fire or significant inhalation hazard, pull the fire alarm and evacuate the building.

  • Do not attempt to clean up a large spill without proper training and equipment.

Spill Response Logic

The following diagram outlines the logical flow of actions in response to a chemical spill.

Spill_Response cluster_inside Inside Fume Hood cluster_outside Outside Fume Hood Spill Spill Occurs Location Spill Location? Spill->Location Contain 1. Alert Others 2. Contain with Absorbent 3. Collect Waste Location->Contain Inside Hood Evacuate 1. Evacuate Area 2. Alert Supervisor/Safety Location->Evacuate Outside Hood DeconIn 4. Decontaminate Area Contain->DeconIn Assess 3. Assess Hazard (Fire, Inhalation) Evacuate->Assess Cleanup Trained Personnel Cleanup Assess->Cleanup No Imminent Danger EvacuateBuilding PULL FIRE ALARM EVACUATE BUILDING Assess->EvacuateBuilding Yes

Caption: Decision-making workflow for chemical spill response.

Waste Disposal

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. The label should include the chemical name and approximate concentration.

  • Disposal Vendor: Follow your institution's guidelines for the final disposal of chemical waste through a certified vendor. Do not pour any solutions down the drain.

By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research workflows, ensuring the integrity of your work and the safety of your laboratory environment.

References

  • University of California, Los Angeles - EH&S. (n.d.). Chemical Fume Hoods. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.